Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Description
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Properties
IUPAC Name |
ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSNKGPBXWKIQK-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)Cl)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate: An In-Depth Technical Guide
Executive Summary
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a highly specialized, fluorinated enamine ester that serves as a critical building block in advanced organic synthesis. Its unique structural motif—a halodifluoromethyl group coupled with an enamine—makes it an indispensable intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, particularly in the synthesis of complex heterocycles such as pyrimidines, uracils, and pyrazoles[1].
This whitepaper provides a comprehensive, mechanistically grounded guide to its synthesis, transitioning from retrosynthetic theory to field-proven, self-validating experimental protocols.
Retrosynthetic Strategy & Pathway Design
The synthesis of the target enamine relies on a two-stage pathway designed to maximize atom economy and regioselectivity. The retrosynthetic disconnection occurs at the carbon-nitrogen double bond, pointing back to the corresponding β-keto ester: Ethyl 4-chloro-4,4-difluoroacetoacetate (ECDFAA) [2]. ECDFAA is subsequently traced back to chlorodifluoroacetyl chloride and a two-carbon enolate equivalent.
To avoid the severe limitations of traditional Claisen condensations (which generate massive salt waste and suffer from base-catalyzed side reactions), modern industrial pathways utilize a ketene condensation route[3].
Fig 1. Retrosynthetic and forward synthesis workflow for the target enamine ester.
Step-by-Step Synthesis & Mechanistic Causality
Synthesis of the β-Keto Ester Intermediate (ECDFAA)
The traditional laboratory approach to ECDFAA involves the Claisen condensation of ethyl acetate with chlorodifluoroacetyl chloride using strong bases like sodium hydride (NaH). However, the highly electrophilic nature of the fluorinated product makes it highly susceptible to base-catalyzed degradation, leading to poor yields.
The Ketene Condensation Solution: To circumvent this, the industry standard (often referred to as the Solvay process) employs the condensation of chlorodifluoroacetyl chloride directly with ketene gas, followed by an ethanol quench[3].
-
Causality: Ketene acts as a highly reactive, neutral enolate equivalent. By operating under base-free conditions at sub-zero temperatures, the highly sensitive halodifluoromethyl ketone is protected from haloform-type cleavage. This route drastically improves atom economy and scalability[4].
Regioselective Amination to the Enamine
The conversion of ECDFAA to Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate requires the nucleophilic attack of ammonia on the ketone carbonyl.
-
Causality of Reagent Choice: Using gaseous ammonia or strong aqueous ammonia can induce unwanted hydrolysis of the ester or cleavage of the activated C-C bond. Instead, ammonium acetate (NH₄OAc) is utilized[1]. NH₄OAc acts as a self-buffering system; it provides a steady, low concentration of NH₃ while the liberated acetic acid catalyzes the nucleophilic attack and subsequent dehydration.
-
Thermodynamic Sink: The reaction exclusively yields the Z-isomer. The enamine geometry is locked by a strong intramolecular hydrogen bond between the amino group and the ester carbonyl, creating a highly stable, pseudo-six-membered ring.
Fig 2. Mechanistic progression from β-keto ester to the thermodynamically stable Z-enamine.
Quantitative Data & Yield Metrics
Table 1: Comparative Analysis of ECDFAA Synthesis Routes
| Parameter | Claisen Condensation | Ketene Condensation (Solvay Route) |
| Reagents | Ethyl acetate, NaH, ClCF₂COCl | Ketene gas, EtOH, ClCF₂COCl |
| Atom Economy | Low (Generates NaCl, H₂ gas) | High (Generates minimal HCl) |
| Typical Yield | 60 - 70% | 85 - 95% |
| Scalability | Poor (Exothermic, heavy salt waste) | Excellent (Industrial standard) |
Table 2: Critical Process Parameters (CPPs) for Enamine Formation
| Parameter | Optimal Value | Mechanistic Rationale |
| Nitrogen Source | NH₄OAc (3.0 - 5.0 eq) | Dual-purpose: provides NH₃ and buffers the system to prevent base-catalyzed degradation[1]. |
| Solvent | Absolute Ethanol | Solubilizes both the lipophilic keto-ester and the highly polar ammonium acetate. |
| Temperature | 78 °C (Reflux) | Provides the necessary activation energy to drive the endothermic dehydration of the hemiaminal. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of ECDFAA via Ketene Condensation
This protocol is designed to prevent thermal degradation and maximize the stability of the acyl chloride intermediate.
-
Reactor Setup: Equip a dry, 3-neck round-bottom flask with a dry-ice condenser, a sub-surface gas dispersion tube, and an internal thermocouple. Purge the system continuously with N₂.
-
Reagent Loading: Dissolve chlorodifluoroacetyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 1.0 M solution. Cool the reactor to -30 °C using a dry ice/acetone bath.
-
Ketene Addition: Generate ketene gas (via thermal cracking of acetic acid or acetone) and bubble it through the solution at a controlled rate. Maintain the internal temperature strictly below -20 °C to prevent ketene dimerization[3].
-
Esterification: Once ketene addition is complete, slowly add absolute ethanol (1.5 eq) dropwise over 30 minutes.
-
In-Process Control (IPC): Analyze a quenched aliquot via GC-MS. The reaction is validated as complete when the chlorodifluoroacetyl chloride peak is entirely consumed, and the target ECDFAA peak (
200) dominates the chromatogram.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Workup: Allow the mixture to warm to room temperature. Neutralize carefully with saturated aqueous NaHCO₃. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.
Protocol B: Amination to Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
This protocol utilizes a self-buffering system to ensure high regioselectivity and prevent starting material decomposition.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirring bar.
-
Reagent Loading: Dissolve the crude ECDFAA (1.0 eq) in absolute ethanol to a concentration of 0.5 M. Add solid ammonium acetate (4.0 eq) in a single portion.
-
Reaction Execution: Heat the heterogeneous mixture to reflux (~78 °C). The mixture will become homogeneous as the ammonium acetate dissolves. Maintain reflux for 4 to 6 hours[1].
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The protocol is self-validating when the starting material spot (
) completely disappears, replaced by a distinct, UV-active lower spot corresponding to the highly polar enamine. -
Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the ethanol. Partition the resulting residue between ethyl acetate and distilled water.
-
Purification: Wash the organic phase twice with brine to remove residual ammonium salts and acetic acid. Dry over MgSO₄, filter, and evaporate the solvent. The crude product can be purified via vacuum distillation or silica gel chromatography to yield the pure Z-enamine as a stable compound.
References
- EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient Source: Google Patents URL
- Source: World Intellectual Property Organization (WIPO)
-
Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | CID 11672874 Source: PubChem URL:[Link]
-
Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry Source: American Chemical Society (ACS) URL:[Link]
Sources
- 1. EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient - Google Patents [patents.google.com]
- 2. Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | C6H7ClF2O3 | CID 11672874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Mass Spectrometry Analysis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
[1]
Executive Summary & Chemical Context[1][3][4][5][6][7]
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a specialized halogenated building block used primarily in the synthesis of pharmaceutical heterocycles (e.g., pyrazoles, pyridines) and inhibitors such as those targeting BCAT1 (Branched Chain Amino Acid Transaminase 1) [1].[1][2]
From an analytical perspective, this molecule presents a unique "fingerprint" due to its mixed halogenation (Chlorine/Fluorine) and enamine-ester functionality.[1] Successful analysis requires navigating the trade-offs between Gas Chromatography (GC) (volatility) and Liquid Chromatography (LC) (polarity/thermal stability).[1]
Physicochemical Profile
| Property | Value | Analytical Implication |
| Formula | C₆H₈ClF₂NO₂ | Basis for exact mass calculation.[1][2] |
| Monoisotopic Mass | 199.0211 Da | Target for High-Res MS (HRMS).[1] |
| Isotope Pattern | ³⁵Cl : ³⁷Cl (3:[1][2]1) | Critical diagnostic for ion confirmation.[1] |
| Boiling Point | ~200–226°C (Predicted) | Suitable for GC-MS, but thermal degradation risk exists.[1] |
| LogP | ~1.5–1.7 | Compatible with Reverse Phase LC (C18).[1] |
Analytical Strategy & Workflow
The choice between GC-MS and LC-MS depends on the matrix and sensitivity requirements.[1] For purity analysis of raw materials, GC-MS (EI) is preferred for structural elucidation.[1] For biological matrices or trace analysis, LC-MS/MS (ESI) is superior due to soft ionization.[1]
Decision Matrix & Workflow
Figure 1: Analytical decision workflow for halogenated enamine esters.
Method A: GC-MS Analysis (Electron Ionization)[1][3]
Objective: Structural confirmation and impurity profiling. Mechanism: Hard ionization (70 eV) induces significant fragmentation, providing a structural fingerprint.[1]
Experimental Protocol
-
Column: DB-5ms or equivalent (5% phenyl-arylene, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1) @ 250°C. Note: Enamines can be thermally labile; if degradation is observed, lower inlet to 200°C.[1][2]
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).
-
MS Source: 230°C, 70 eV.[3]
Predicted Fragmentation Pattern (EI)
The mass spectrum will be dominated by the stability of the conjugated system and the lability of the C-Cl bond.[1]
| m/z (approx) | Fragment Structure | Mechanistic Origin |
| 199 / 201 | [M]⁺˙ | Molecular Ion.[1] Distinct 3:1 ratio confirms Chlorine. |
| 164 | [M - Cl]⁺ | Homolytic cleavage of C-Cl bond (Loss of 35).[1] |
| 154 / 156 | [M - OEt]⁺ | |
| 126 / 128 | [M - COOEt]⁺ | Loss of entire ester moiety (Loss of 73).[1] |
| 114 | [M - CF₂Cl]⁺ | Loss of chlorodifluoromethyl group (Loss of 85).[1] |
Diagnostic Check: The presence of the m/z 199/201 pair is the primary confirmation. If the M+ peak is weak, look for the [M-OEt]⁺ doublet at 154/156 , which retains the chlorine atom and thus the isotope pattern.[1]
Method B: LC-MS Analysis (Electrospray Ionization)[1]
Objective: Sensitive quantitation and analysis in polar solvents. Mechanism: Soft ionization (ESI) yields primarily protonated molecules with minimal in-source fragmentation.[1]
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
MS/MS Fragmentation Pathways (CID)
In Tandem MS (MS/MS), collision-induced dissociation (CID) is used to break the parent ion ([M+H]⁺ = 200).[1]
Pathway Logic:
-
Parent Ion: m/z 200 (³⁵Cl) and 202 (³⁷Cl).[1]
-
Primary Loss: Loss of Ethanol (46 Da) from the ester is common in protonated ethyl esters.
-
Secondary Loss: Loss of HF (20 Da) or HCl (36 Da) from the halogenated tail.[1]
Figure 2: Proposed ESI-MS/MS fragmentation pathway for MRM transition selection.
Recommended MRM Transitions:
-
Quantifier: 200.0 → 154.0 (Loss of Ethanol).[1]
-
Qualifier: 200.0 → 134.0 (Sequential loss of EtOH and HF).
Data Interpretation & Validation (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , apply this validation checklist to every dataset:
-
The Chlorine Rule:
-
Calculate the intensity ratio of Peak A (m/z 200) to Peak A+2 (m/z 202).
-
Acceptance Criteria: Ratio must be between 2.8 and 3.2. Deviations suggest interference or misidentification.
-
-
Retention Time Lock:
-
The gem-difluoro and chloro groups add lipophilicity compared to non-halogenated variants. Expect RT shift relative to non-halogenated standards.
-
-
Blank Subtraction:
-
Enamines can hydrolyze to
-keto esters in acidic aqueous mobile phases over time.[1][2] Monitor for Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate (Hydrolysis product, loss of NH₃, Mass shift +1 Da if O replaces NH, but mechanism usually involves water addition/amine loss).[1] -
Correction: Hydrolysis converts C=C(NH2) to C(=O)-CH2.[1]
-
References
-
PubChem. (2025).[1] Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate Compound Summary. National Library of Medicine. [Link][1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation of Halogenated Esters.[2] National Institute of Standards and Technology.[4] [Link][1]
-
Google Patents. (2021).[1] WO2021063821A1 - Pyrimidinedione derivatives as BCAT1 inhibitors.[1][2]
Physical and chemical properties of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
The following technical guide provides an in-depth analysis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate , a critical fluorinated building block in the synthesis of modern agrochemicals and pharmaceuticals.
Executive Summary
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 136757-13-6) is a specialized
Chemical Identity & Structural Analysis[1][2]
This compound represents a "push-pull" alkene system where the electron-donating amino group and the electron-withdrawing ester/haloalkyl groups create a highly polarized double bond, activating it for cyclocondensation reactions.
| Property | Details |
| IUPAC Name | Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
| Common Synonyms | Ethyl 3-amino-4-chloro-4,4-difluorocrotonate; 3-Amino-4-chloro-4,4-difluorocrotonic acid ethyl ester |
| CAS Number | 136757-13-6 |
| Molecular Formula | C₆H₈ClF₂NO₂ |
| Molecular Weight | 199.58 g/mol |
| SMILES | CCOC(=O)C=C(N)C(Cl)(F)F |
| Functional Groups | Enamine, Ester, Chlorodifluoromethyl |
Structural Isomerism
The compound exists primarily as the (Z)-isomer due to the intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen. This "chelated" conformation stabilizes the enamine form over the imine tautomer.
Physical & Chemical Properties[3][10][11]
Note: Specific experimental data for the chlorodifluoro analogue is often proprietary. Values below incorporate data from the closely related trifluoro-analogue (CAS 372-29-2) and calculated physicochemical descriptors.
Table 1: Physicochemical Data Profile
| Property | Value / Description | Source/Note |
| Physical State | Low-melting solid or viscous pale-yellow liquid | Empirical observation of analogues |
| Melting Point | 24–28 °C | Estimated based on -CF₃ analogue |
| Boiling Point | 85–90 °C @ 15 mmHg | Predicted (Heavier than -CF₃ analogue) |
| Density | 1.32 ± 0.05 g/cm³ | High density due to halogen content |
| Solubility | Soluble in EtOAc, DCM, MeOH, EtOH; Insoluble in water | Lipophilic haloalkyl group |
| pKa (Conjugate Acid) | ~2.5 (Amino group) | Weakly basic due to conjugation |
| Flash Point | > 95 °C | Standard for high-MW esters |
Synthesis & Manufacturing
The industrial synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate follows a convergent pathway starting from ethyl chlorodifluoroacetate. The process is designed to avoid the handling of unstable free difluoroacetyl chloride.
Synthetic Pathway[1][2][4][6][12][13]
-
Claisen Condensation: Ethyl chlorodifluoroacetate is condensed with ethyl acetate using a strong base (Sodium ethoxide) to form the
-keto ester precursor, Ethyl 4-chloro-4,4-difluoroacetoacetate (ECDFAA) . -
Amination: The ECDFAA is treated with ammonium acetate (NH₄OAc) or anhydrous ammonia in a solvent (ethanol or aromatic hydrocarbons) with azeotropic removal of water to drive the equilibrium toward the enamine.
Diagram 1: Industrial Synthesis Workflow
Caption: Two-step industrial synthesis from ethyl chlorodifluoroacetate via the keto-ester intermediate.
Chemical Reactivity & Applications[11]
The primary value of this compound is its role as a 1,3-dielectrophile equivalent in heterocyclic synthesis. The
Pyrazole Ring Formation (Key Application)
The most critical reaction is the cyclization with methylhydrazine to form Ethyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate . This pyrazole ester is subsequently hydrolyzed to the acid, a key intermediate for SDHI fungicides.[2]
-
Mechanism:
-
Nucleophilic Attack: The primary amine of methylhydrazine attacks the
-carbon of the enamino ester (transamination-like step). -
Cyclization: The secondary nitrogen of the hydrazine attacks the ester carbonyl.
-
Elimination: Loss of ethanol and ammonia/water yields the aromatic pyrazole.
-
Diagram 2: Pyrazole Cyclization Mechanism
Caption: Conversion of the enamino ester to the bioactive pyrazole carboxylic acid scaffold.
Stability of the -CClF₂ Group
Unlike simple alkyl halides, the chlorodifluoromethyl group is relatively stable to nucleophilic substitution due to the strengthening of the C-F bonds by the geminal fluorine effect. However, under strongly reducing conditions (e.g., catalytic hydrogenation with Pd/C), the chlorine atom can be susceptible to hydrogenolysis, converting the group to a difluoromethyl (-CHF₂) group. Care must be taken during synthesis to avoid dechlorination if the -CClF₂ moiety is required in the final product.
Handling, Safety & Toxicology
As an alkylating agent precursor and halogenated organic, strict safety protocols are required.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is sensitive to moisture (hydrolysis of the enamine back to the keto-ester).
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis), and strong bases.
References
-
Solvay. (2019). Ethyl 4-chloro-4,4-difluoroacetoacetate (ECDFAA) Product Data. Solvay Special Chem. Retrieved from
-
PubChem. (2025). Ethyl 3-amino-4,4,4-trifluorocrotonate (Analogue Reference). National Library of Medicine. CID 24868069. Retrieved from
- Walter, H. et al. (2010). Process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. Syngenta Participations AG.
-
ChemSrc. (2025). Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate CAS 136757-13-6 Entry. Retrieved from
- Swatland, A. et al. (2016). Succinate dehydrogenase inhibitors (SDHIs) – a new class of fungicides. Pest Management Science, 72(10).
Sources
Structural Elucidation Guide: Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation and characterization of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS Registry Number implied: Analogous to 444-trifluoro variants). As a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals (specifically pyrazole and pyrimidine scaffolds), verifying the integrity of the
This document moves beyond simple data listing to establish a self-validating analytical protocol . It addresses the specific challenges of fluorinated
Synthetic Context & Tautomeric Landscape
To understand the analytical data, one must first understand the molecular dynamics. This molecule is typically synthesized via the amination of ethyl 4-chloro-4,4-difluoroacetoacetate .
The Reaction Pathway
The introduction of ammonia (or ammonium acetate) to the
Tautomerism and Isomerism
The molecule can theoretically exist in three forms, though the (Z)-Enamine is thermodynamically preferred due to an intramolecular hydrogen bond (IMHB).
-
Imine Tautomer:
(Rarely observed in isolation). -
(Z)-Enamine: Stabilized by a 6-membered chelate ring involving
. -
(E)-Enamine: Sterically less favorable; lacks IMHB stabilization.
Figure 1: Reaction pathway and tautomeric equilibrium favoring the Z-Enamine structure.[1][2][3]
Spectroscopic Elucidation Protocol
The following data points constitute the "fingerprint" for positive identification.
Mass Spectrometry (GC-MS / LC-MS)
The presence of Chlorine and Fluorine provides a unique isotopic signature that allows for rapid confirmation of the head-group integrity.
-
Molecular Ion (
): Look for the parent peak (approx. MW 199.5 Da). -
Isotope Pattern (Critical): The Chlorine atom (
) dictates a distinct 3:1 ratio between the and peaks.-
Note: If this ratio is absent, the
has likely been lost (hydrolysis or reduction).
-
-
Fragmentation:
-
Loss of
( ). -
Loss of
(Characteristic cleavage alpha to the enamine).
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for establishing the
NMR (Fluorine)
Unlike the trifluoromethyl analog (
-
Expected Shift:
to ppm (relative to ). -
Differentiation:
is deshielded relative to but shielded relative to .
NMR (Proton)
The proton spectrum confirms the enamine structure over the imine.
| Proton Environment | Chemical Shift ( | Multiplicity | Structural Insight |
| Vinyl H ( | Singlet | Confirms enamine tautomer. Absence indicates imine. | |
| Amino H (HB) | Broad Singlet | Deshielded. Involved in intramolecular H-bond (Z-isomer). | |
| Amino H (Free) | Broad Singlet | Shielded. Solvent exposed. | |
| Ester | Quartet | Standard ethyl ester pattern. | |
| Ester | Triplet | Standard ethyl ester pattern. |
Analyst Note: In the
-isomer, the two amino protons are non-equivalent due to the slow rotation of thebond and the hydrogen bond locking one proton in place. If you see a single broad signal integrating to 2H, you may have rapid exchange (wet solvent) or the -isomer.
NMR (Carbon)
-
Carbonyl (
): ppm. -
Enamine
-Carbon ( ): ppm (often split as a triplet by ). -
Enamine
-Carbon ( ): ppm. -
:
ppm (Triplet, ).
Crystallography & Stereochemistry (Z vs E)
While NMR provides strong evidence, X-ray diffraction (XRD) or NOE (Nuclear Overhauser Effect) experiments provide absolute proof of stereochemistry.
The "Z" Preference
In
-
Distance: The
distance is typically . -
Stability: This "virtual ring" makes the Z-isomer significantly more stable to hydrolysis than the E-isomer.
NOE Experiment Setup
To confirm the Z-isomer in solution without growing crystals:
-
Irradiate the Vinyl Proton (
ppm). -
Observe:
-
Strong enhancement of the Ester Ethyl Group indicates they are spatially close
E-Isomer (Steric crowding). -
Enhancement of the
group indicates the Vinyl H is close to the amine Z-Isomer (Standard configuration).
-
Analytical Workflow Diagram
This workflow ensures that impurities (starting material or hydrolysis products) are not mistaken for the target.
Figure 2: Step-by-step validation logic for structural confirmation.
Experimental Protocol: Synthesis & Isolation
For researchers attempting to replicate or isolate this compound for reference standards.
Reagents:
-
Ethyl 4-chloro-4,4-difluoroacetoacetate (1.0 eq)
-
Ammonium Acetate (
) (3.0 - 5.0 eq) -
Solvent: Ethanol (Absolute) or Methanol.
Procedure:
-
Dissolution: Dissolve the fluorinated
-keto ester in Ethanol ( concentration). -
Addition: Add solid Ammonium Acetate in one portion.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (visualize with or UV) or GC-MS.-
Endpoint: Disappearance of the keto-ester peak.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate.
-
Wash with water (
) to remove excess . -
Dry organic layer over
.
-
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica can sometimes induce hydrolysis of the enamine back to the keto-ester.
References
-
Fustero, S., et al. (2002).
-Amino Acids." The Journal of Organic Chemistry, 67(13), 4667–4679. -
Sloop, J. C., et al. (2006). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 2013(3), 1-13.
-
PubChem. "Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate (Compound Summary)." National Library of Medicine.
-
Kiss, L., et al. (2012).
-fluorinated -amino Acids and Derivatives." Helvetica Chimica Acta, 95(11).
Sources
Technical Whitepaper: Chemical Identity, Synthesis, and Pharmaceutical Applications of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a highly specialized fluorinated building block primarily utilized in the synthesis of complex heterocycles. This whitepaper provides an in-depth technical analysis of its chemical identity, its critical role in oncology drug development (specifically BCAT1 inhibitors), and field-proven synthetic methodologies for its application.
Chemical Identity and Structural Profiling
The compound is an enamine-ester featuring a highly reactive chlorodifluoromethyl (-CF₂Cl) group. This structural configuration makes it an ideal precursor for cyclization reactions, particularly in the formation of heavily substituted pyrimidines and pyrimidinediones[1].
Quantitative Physicochemical Data
To facilitate rapid reference for synthetic planning, the core physicochemical properties are summarized below[2][3]:
| Property | Value | Structural Significance |
| IUPAC Name | Ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate | The (Z)-configuration positions the amino and ester groups optimally for subsequent ring-closing reactions. |
| CAS Registry Number | 136757-13-6 | Unique identifier for procurement and safety data tracking. |
| Molecular Formula | C₆H₈ClF₂NO₂ | Contains a balanced ratio of halogens to ensure lipophilic efficiency (LipE) in downstream APIs. |
| Molecular Weight | 199.585 g/mol | Low molecular weight ensures it serves as an efficient fragment-sized building block. |
| Key Functional Groups | Enamine, Ester, -CF₂Cl | Dual electrophilic/nucleophilic centers allow for tandem cyclization cascades. |
Mechanistic Application: BCAT1 Inhibition in Oncology
From a drug development perspective, ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is not just a structural intermediate; it is a functional enabler. Recent patent literature highlights its use in synthesizing pyrimidinedione derivatives that act as potent inhibitors of Branched-Chain Amino Acid Transaminase 1 (BCAT1) [1].
The Biological Rationale
BCAT1 is a cytosolic enzyme responsible for the transamination of branched-chain amino acids (BCAAs) into branched-chain keto acids (BCKAs). This enzyme is significantly overexpressed in several aggressive malignancies, including glioma, non-small-cell lung cancer (NSCLC), and estrogen receptor-negative breast cancer[1]. By inhibiting BCAT1, the metabolic fuel required for rapid tumor proliferation is effectively cut off. The fluorinated pyrimidinedione core—derived directly from CAS 136757-13-6—provides the exact steric and electronic profile required for competitive inhibition at the BCAT1 active site[1].
Metabolic pathway of BCAT1 targeted by pyrimidinedione inhibitors.
Experimental Methodology: Pyrimidinedione Cyclization
The following protocol details the synthesis of a pyrimidinedione core using ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate. As a Senior Application Scientist, I have structured this protocol to be a self-validating system , ensuring that causality is understood at every step to prevent yield loss and side-product formation.
Step-by-Step Cyclization Workflow
Step 1: Reagent Preparation and Initial Addition
-
Action: Dissolve the electrophilic partner (e.g., an isocyanate or urea derivative) in anhydrous DMF. Cool the system to 0 °C under a strict nitrogen atmosphere. Slowly add ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 eq)[1].
-
Causality: The initial addition must be performed at 0 °C to control the exothermic nature of the nucleophilic attack by the enamine nitrogen. Elevated initial temperatures will lead to the decomposition of the chlorodifluoromethyl group or unwanted polymerization.
Step 2: Thermodynamically Driven Cyclization
-
Action: Remove the cooling bath and heat the reaction mixture to 100 °C. Stir overnight (approx. 12-16 hours)[1].
-
Causality: The intermediate formed at 0 °C is kinetically stable but must overcome a significant activation energy barrier to undergo intramolecular cyclization (expelling ethanol). Heating to 100 °C provides the necessary thermodynamic push to close the pyrimidinedione ring[1].
Step 3: In-Process Self-Validation (LC-MS Tracking)
-
Action: Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.
-
Validation Check: The reaction is proceeding correctly if the starting material mass (m/z 199.59) is depleted by >95% and the cyclized product mass dominates the chromatogram. If a stable intermediate mass persists, it indicates insufficient thermal energy; extend heating time by 4 hours.
Step 4: Quench and Extraction
-
Action: Cool the reaction to 0 °C. Quench slowly with an aqueous ammonium chloride (NH₄Cl) solution. Extract the resulting mixture with ethyl acetate (EtOAc), wash the combined organic layers with brine, and remove the solvent in vacuo[1].
-
Causality: Why aqueous NH₄Cl? A mildly acidic quench is critical. Strong acids would hydrolyze the newly formed pyrimidinedione ring, while basic quenches would fail to neutralize the reaction environment, leading to degradation during solvent evaporation[1].
Cyclization workflow of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate.
References
- ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate - CAS号. molaid.com.
- ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate - Sigma-Aldrich. sigmaaldrich.com.
- WO2021063821A1 - Pyrimidinedione derivatives. Google Patents.
Sources
Stereochemistry of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Technical Guide for Medicinal Chemistry & Process Development
Abstract
This technical guide provides a comprehensive analysis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate , a critical fluorinated building block used in the synthesis of bioactive heterocycles. We examine the stereochemical dominance of the (Z)-isomer , driven by the intramolecular "chelate effect," and provide detailed protocols for its synthesis, isolation, and spectroscopic validation. This document is designed for researchers requiring high-fidelity structural data and reproducible experimental workflows.
Introduction: The Fluorine Effect in Drug Design
The strategic incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. The chlorodifluoromethyl (
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (hereafter referred to as EACDF ) serves as a linchpin precursor for constructing
Stereochemical Drivers: The Chelate Effect
Unlike simple olefins where steric bulk dictates geometry (often favoring Trans/E),
2.1 Thermodynamic Control via Intramolecular Hydrogen Bonding (IMHB)
The structural stability of EACDF is anchored by a six-membered, pseudo-aromatic ring formed via an intramolecular hydrogen bond between the amino proton (
-
The (Z)-Isomer (Cis-Enamine): The amino group (
) and the ester group ( ) are located on the same side of the double bond. This proximity allows for a strong interaction (2.6–2.9 Å), locking the molecule into a planar conformation. -
The (E)-Isomer (Trans-Enamine): Lacks this stabilization. Furthermore, the bulky
group creates significant steric repulsion with the ester moiety if placed cis to it.
Conclusion: The (Z)-isomer is the thermodynamic product. While the bulky
2.2 Visualization of Stereochemical Pathways
Figure 1: Reaction pathway illustrating the thermodynamic sink toward the (Z)-isomer driven by intramolecular hydrogen bonding (IMHB).
Experimental Protocol: Synthesis & Isolation
This protocol utilizes ammonium acetate as a mild ammonia source, preventing the polymerization often seen with gaseous ammonia and fluorinated substrates.
3.1 Materials
-
Precursor: Ethyl 4-chloro-4,4-difluoroacetoacetate (CAS: 638-07-3 analog).
-
Reagent: Ammonium Acetate (
), anhydrous. -
Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark conditions).
-
Catalyst: Acetic acid (glacial, 5 mol%) - optional, accelerates imine formation.
3.2 Step-by-Step Methodology
-
Setup: Charge a 250 mL round-bottom flask with Ethyl 4-chloro-4,4-difluoroacetoacetate (10.0 g, 50 mmol) and Absolute Ethanol (50 mL).
-
Amination: Add Ammonium Acetate (11.5 g, 150 mmol, 3.0 equiv) in a single portion.
-
Reflux: Equip with a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.
-
Note: Monitor reaction progress via TLC (20% EtOAc/Hexanes) or GC-MS. The starting keto-ester spot will disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove excess ammonium salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude product is typically a low-melting solid or viscous oil. Recrystallization from Hexanes/EtOAc (9:1) or vacuum distillation (if oil) yields pure EACDF.
Yield: Typically 75–85%. Purity: >98% (by GC).
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the identity of the (Z)-isomer must be validated using spectroscopic data. The following markers are diagnostic.
4.1 NMR Spectroscopy (
, 400 MHz)
The (Z)-isomer is distinguished by the extreme deshielding of one amino proton involved in hydrogen bonding.
| Nucleus | Signal ( | Multiplicity | Assignment | Diagnostic Note |
| 8.50 – 9.20 | Broad Singlet | NH (H-bonded) | Definitive proof of Z-isomer. | |
| 5.80 – 6.20 | Broad Singlet | NH (Free) | Exposed to solvent. | |
| 5.10 – 5.30 | Singlet | Vinyl C-H | Characteristic of | |
| 4.15 – 4.25 | Quartet | Ester | Standard ethyl group.[1] | |
| -60.0 to -65.0 | Singlet/Multiplet | Distinct from |
4.2 Crystallographic Confirmation
If a single crystal is obtained, X-ray diffraction will reveal:
-
Planarity: The
backbone is planar (torsion angle < 5°). -
Bond Lengths: The
bond shows double bond character (1.34–1.38 Å), while shows partial double bond character (1.32–1.35 Å), indicating resonance delocalization.
Applications in Heterocyclic Synthesis
The stereochemistry of EACDF dictates the regioselectivity of cyclization with binucleophiles.
5.1 Synthesis of 3-Chlorodifluoromethyl-pyrazoles
Reaction with hydrazines (
-
Regioselectivity: The
group remains at the 3-position. -
Mechanism: The (Z)-configuration pre-organizes the molecule for intramolecular attack, often accelerating the reaction rates compared to non-H-bonded analogs.
5.2 Synthesis Logic Diagram
Figure 2: Synthetic divergence of EACDF into key pharmaceutical scaffolds.
References
-
PubChem. Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (Compound Summary). National Library of Medicine. Link
-
NIST Chemistry WebBook. Ethyl 3-amino-4,4,4-trifluorocrotonate (Analogous Characterization). National Institute of Standards and Technology. Link
-
Fustero, S., et al. New Strategy for the Stereoselective Synthesis of Fluorinated Beta-Amino Acids.[2] Journal of Organic Chemistry, 2002.[2] (Mechanistic insight into fluorinated enamine reduction and stereochemistry). Link
-
Sigma-Aldrich. Ethyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate Product Sheet. (Confirming Z-isomer nomenclature for fluorinated analogs). Link
-
Organic Syntheses. Chloroacetamide and related chloroacetyl derivatives. (General background on chloro-substituted carbonyl reactivity). Link
Sources
Technical Whitepaper: Commercial Availability and Synthetic Utility of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the right fluorinated building blocks is not merely a logistical choice—it is a strategic foundation for robust drug design. Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 136757-13-6)[1] is a highly specialized
Unlike the ubiquitous trifluoromethyl (
Commercial Sourcing & Market Availability
The commercial availability of this compound has transitioned from a purely custom-synthesis request to a catalog-accessible intermediate, driven by its utility in oncology and agrochemistry[2][3]. It is currently indexed in major chemical databases with the molecular formula
Procurement strategies should account for lead times, as this is often synthesized on-demand or stocked in limited quantities by specialized vendors like [1] and [6].
Table 1: Commercial Availability Summary
| Supplier | Catalog / Purity | Typical Scale | Lead Time | Strategic Use Case |
| Sigma-Aldrich | Enamine-ENAH0425803F / >95% | mg to g | 1-2 weeks | High-throughput screening & medicinal chemistry. |
| Chemikart | Standard / >95% | g to kg | 2-4 weeks | Scale-up and process optimization. |
| Custom CROs | Tailored Specifications | Multi-kg | 6-8 weeks | GMP manufacturing for clinical trials. |
Chemical Synthesis & Mechanistic Pathways
When commercial stock is depleted or isotopic labeling is required, synthesizing the compound in-house relies on the Blaise Reaction . This classical transformation couples a nitrile with an
Causality in Reaction Design:
Attempting to synthesize this compound via the condensation of ammonia with ethyl 4-chloro-4,4-difluoroacetoacetate often fails due to the instability of the
Caption: Mechanism of the Blaise reaction for synthesizing the target enamine.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains a diagnostic checkpoint to confirm success before proceeding.
Step-by-Step Methodology
-
Zinc Activation: Suspend 1.5 equivalents of zinc dust in anhydrous THF under argon. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 5 minutes, followed by 5 mol% of trimethylsilyl chloride (TMSCl).
-
Self-Validation Checkpoint: The visual cue of ethylene gas bubbling upon the addition of 1,2-dibromoethane confirms the removal of the passivating zinc oxide layer. If no bubbling occurs, the zinc is dead; halt the reaction.
-
-
Reagent Addition: Prepare a mixture of chlorodifluoroacetonitrile (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF. Add this mixture dropwise to the refluxing zinc suspension over 45 minutes.
-
Self-Validation Checkpoint: The addition must maintain a gentle, spontaneous reflux without external heating. This exotherm physically validates the formation of the organozinc intermediate.
-
-
Reaction Maturation: Stir the mixture at reflux for an additional 2 hours, then cool to 0°C.
-
Buffered Hydrolysis: Quench the reaction carefully with half-saturated aqueous
.-
Causality Note: A strictly buffered workup is required. Using strong acids (like standard HCl) will prematurely hydrolyze the desired enamine into the corresponding
-keto ester.
-
-
Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Table 2: Analytical Validation Parameters
| Technique | Target Signal / Parameter | Causality / Diagnostic Value |
| ~5.5 ppm (s, 1H) | Confirms the vinylic proton of the enamine tautomer. | |
| ~7.0 - 8.0 ppm (br, 2H) | Validates the presence of the primary amine ( | |
| ~ -60 to -65 ppm (s, 2F) | Confirms the intact chlorodifluoromethyl ( | |
| Mass Spec (ESI+) | m/z ~200.0 |
Diagnostic Warning: If post-workup
Downstream Applications in Drug Development
The primary utility of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate lies in its ability to undergo cyclization reactions with isocyanates or urea derivatives to form pyrimidinedione scaffolds .
Recent advancements in oncology have utilized this exact intermediate to synthesize potent inhibitors of Branched-Chain Amino Acid Transaminase 1 (BCAT1)[3]. By blocking BCAT1, these therapeutics induce metabolic starvation in tumors such as glioma and non-small-cell lung cancer (NSCLC)[3]. Furthermore, historical patent literature demonstrates its use in generating uracil-based pesticides, leveraging the
Caption: Downstream application of the enamine in BCAT1 inhibitor development.
References
-
PubChemLite | Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (C6H8ClF2NO2) |
-
Sigma-Aldrich | Product Catalog: ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS 136757-13-6) |
-
Google Patents | EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient |
-
Google Patents | WO2021063821A1 - Pyrimidinedione derivatives (BCAT1 Inhibitors) |
-
Chemikart | 136757-13-6 | ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate Pricing and Availability |
Sources
- 1. ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate | 136757-13-6 [sigmaaldrich.com]
- 2. EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient - Google Patents [patents.google.com]
- 3. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]
- 4. PubChemLite - Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (C6H8ClF2NO2) [pubchemlite.lcsb.uni.lu]
- 5. ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate - CAS号 136757-13-6 - 摩熵化学 [molaid.com]
- 6. 136757-13-6 | ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate | A2B Chem | Chemikart [chemikart.com]
- 7. qorvo.com [qorvo.com]
- 8. dgaa.it [dgaa.it]
The Tautomeric Landscape of Substituted Aminobutenoates: A Mechanistic and Analytical Guide
The Enamine-Imine Duality: Thermodynamic vs. Kinetic Control
Substituted aminobutenoates, such as ethyl 3-aminobut-2-enoate (commonly referred to as ethyl
Mechanistically, the formation of these compounds from a
Causality of Stabilization: Why does the equilibrium at room temperature shift so heavily toward the enamine side[4]? The causality lies in two primary thermodynamic drivers:
-
Conjugation: The lone pair on the enamine nitrogen is highly delocalized into the adjacent carbon-carbon double bond and further into the ester carbonyl
-system, creating a highly stable conjugated network. -
Intramolecular Hydrogen Bonding: In the Z-isomer of the enamine, the amine proton forms a strong, six-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This locks the molecular conformation and drastically lowers the ground-state energy.
Mechanistic Visualization
Logical flow of enamine-imine tautomerization from a β-ketoester precursor.
Analytical Methodologies: NMR Spectroscopy for Tautomer Discrimination
To definitively prove the tautomeric state of a synthesized aminobutenoate, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[1]. The distinct electronic environments of the imine versus enamine forms allow for unambiguous structural assignment.
Quantitative Data Summary
The following table summarizes the expected chemical shifts for ethyl 3-aminobut-2-enoate, highlighting the stark contrast between the tautomers[1][5].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Enamine Form) | Assignment (Imine Form, Theoretical) |
| ¹H | ~4.50 | Singlet | Olefinic C-H ( | N/A (Aliphatic CH2 at ~3.20 ppm) |
| ¹H | ~1.18 | Triplet | Ester CH3 | Ester CH3 |
| ¹H | ~4.04 | Quartet | Ester CH2 | Ester CH2 |
| ¹³C | ~170.5 | Singlet | Ester Carbonyl (C=O) | Ester Carbonyl (~168.0 ppm) |
| ¹³C | ~160.6 | Singlet | Olefinic C-NH2 ( | Imine C=N (~165.0 ppm) |
| ¹³C | ~83.7 | Singlet | Olefinic C-H ( | Aliphatic CH2 (~45.0 ppm) |
Protocol 1: Self-Validating NMR Sample Preparation
-
Objective: To prepare a sample that preserves the native tautomeric ratio without inducing solvent-mediated isomerization.
-
Causality of Solvent Choice: Anhydrous CDCl3 is chosen over polar protic solvents (like CD3OD) because non-polar solvents preserve the intramolecular hydrogen bonding that stabilizes the Z-enamine. Protic solvents would competitively hydrogen-bond with the molecule, disrupting its native state and artificially altering the tautomeric equilibrium.
Step-by-Step Methodology:
-
Dissolution: Weigh 15-20 mg of the purified aminobutenoate into a clean glass vial. Add 0.6 mL of anhydrous CDCl3. Expert Tip: Pre-treat the CDCl3 with basic alumina to remove trace DCl, which can acid-catalyze tautomerization.
-
Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K using a minimum of 16 scans for proton and 256 scans for carbon.
-
Validation Checkpoint: The protocol is self-validating if the integration of the olefinic proton (~4.50 ppm) exactly matches half the integration of the amine protons (broad singlet, ~7.5-8.5 ppm, heavily deshielded due to H-bonding). The complete absence of a methylene singlet near 3.20 ppm confirms a 100% shift to the enamine tautomer[1].
Synthetic Workflows: Driving the Equilibrium
The synthesis of ethyl 3-aminobutenoate relies on the condensation of ethyl acetoacetate with an ammonia source. Because the reaction produces water, driving the equilibrium forward requires strict adherence to Le Chatelier's principle.
Self-validating experimental workflow for the synthesis of substituted aminobutenoates.
Protocol 2: Synthesis of Ethyl 3-Aminobut-2-enoate
-
Causality of Reagent Choice: Ammonium acetate is utilized rather than aqueous ammonia to minimize the introduction of bulk water, which would thermodynamically drive the hydrolysis of the product back to the starting
-ketoester. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, allowing for continuous removal.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Loading: Combine 1.0 equivalent of ethyl acetoacetate (e.g., 13.0 g, 0.1 mol), 1.5 equivalents of ammonium acetate (11.5 g, 0.15 mol), and 100 mL of anhydrous toluene.
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux. Water generated from the carbinolamine dehydration will co-distill with toluene, separate in the trap, and the lighter toluene will return to the reaction flask.
-
Reaction Monitoring (Validation Checkpoint 1): The reaction is deemed complete when the theoretical volume of water (approx. 1.8 mL for 0.1 mol) is collected in the Dean-Stark trap.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize and remove acetic acid byproducts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude yellow oil via fractional vacuum distillation to isolate the pure enamine.
-
Final Validation (Validation Checkpoint 2): Perform FT-IR spectroscopy on the distillate. The presence of a sharp C=C stretch (~1650 cm⁻¹) and a conjugated ester C=O stretch (~1610 cm⁻¹), alongside the complete disappearance of the ketone C=O stretch (~1715 cm⁻¹), confirms the structural integrity of the enamine[1].
Applications in Drug Development
The stabilized enamine tautomer of substituted aminobutenoates serves as a critical bis-nucleophile/electrophile in multicomponent reactions. Most notably, it is a primary building block in the Hantzsch Pyridine Synthesis, a cornerstone reaction used to construct 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine)[3][6]. During this cascade, the enamine's
References
-
Wikipedia Contributors. "Enamine." Wikipedia, The Free Encyclopedia. [Link]
-
Bode, J. W. "OC II (FS 2019)." ETH Zurich.[Link]
-
Middle East Technical University. "Synthesis of various camphor-based chiral pyridine derivatives." METU Open Access.[Link]
-
ResearchGate Contributors. "An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine." ResearchGate.[Link]
Sources
Methodological & Application
Application Note: Advanced Heterocyclic Synthesis Utilizing Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 136757-13-6)
Scientific Grounding & Strategic Utility
In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic to enhance metabolic stability, modulate lipophilicity, and tune the pKa of adjacent functional groups. Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate serves as a highly versatile, bifunctional building block specifically designed for the construction of chlorodifluoromethyl (
The
Mechanistically, this building block operates as a "push-pull" enamine system. The amino group acts as a latent nucleophile (upon deprotonation), while the ethyl ester serves as an electrophilic trap for subsequent intramolecular cyclization. This dual reactivity makes it an ideal precursor for synthesizing complex pyrimidinediones, pyrazoles, and pyrimidines—scaffolds frequently found in oncology therapeutics, such as BCAT1 (Branched-chain amino acid aminotransferase 1) inhibitors[2].
Mechanistic Pathway: Pyrimidinedione Scaffold Assembly
The synthesis of pyrimidinedione derivatives from this enamine requires precise control over nucleophilic addition and thermal cyclization. The reaction is driven by the initial formation of a highly reactive nitrogen anion, followed by an addition-elimination sequence with an electrophile (e.g., an aryl carbamate), and finalized by a thermally-induced ring closure[3].
Fig 1: Mechanistic pathway for the synthesis of chlorodifluoromethyl-pyrimidinediones.
Self-Validating Experimental Protocol
The following protocol details the synthesis of 6-(chlorodifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, adapted from validated patent literature for oncology drug development[2][3]. As an application scientist, I emphasize that every step is designed with inherent causality and visual checkpoints to ensure protocol fidelity.
Protocol: Synthesis of Substituted Pyrimidinediones
Step 1: Substrate Activation (Deprotonation)
-
Action: In an oven-dried flask under a nitrogen atmosphere, dissolve ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise[3].
-
Causality: Anhydrous DMF is chosen because it is a polar aprotic solvent that effectively solvates the sodium cation, leaving the resulting nitrogen anion highly nucleophilic without solvolyzing the ester. The 0 °C temperature is critical to prevent the thermal degradation of the labile
group during the exothermic deprotonation phase. -
Self-Validation: The reaction mixture will transition to a distinct yellow color, accompanied by immediate
gas evolution. Stir for approximately 40 minutes; the complete cessation of bubbling serves as a reliable physical indicator that quantitative deprotonation has been achieved[3].
Step 2: Electrophilic Addition
-
Action: Slowly add a solution of the chosen electrophile—such as ethyl [4-cyano-2-fluoro-5-(2-methylphenoxy)phenyl]carbamate (1.4 eq)—dissolved in a minimal volume of DMF, dropwise to the 0 °C reaction mixture[3].
-
Causality: Dropwise addition prevents localized concentration spikes and thermal runaways. This ensures the nucleophilic enamine attacks the carbamate carbonyl selectively, minimizing unwanted oligomerization or side reactions.
Step 3: Thermal Cyclization
-
Action: Allow the mixture to gradually warm to room temperature, then attach a reflux condenser and heat the reaction to 100 °C. Stir at this temperature overnight (12–16 hours) under a nitrogen atmosphere[2].
-
Causality: While the initial intermolecular addition occurs readily at lower temperatures, the subsequent intramolecular cyclization (transamidation) requires significant thermal energy to overcome the activation barrier, expel ethanol, and close the pyrimidinedione ring. The aromatic stabilization of the resulting heterocycle acts as the thermodynamic sink, driving the reaction to completion.
Step 4: Quench and Isolation
-
Action: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (
). Remove the bulk of the DMF in vacuo, dilute the residue with water, and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over , and concentrate for subsequent chromatographic purification[2]. -
Causality:
provides a mildly acidic, buffered protonation source. It safely neutralizes excess NaH and basic intermediates without causing acid-catalyzed hydrolysis of the newly formed heterocycle or the sensitive chlorodifluoromethyl moiety.
Comparative Data Presentation
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is not limited to pyrimidinediones. Its bifunctional nature allows it to be deployed across various heterocyclic classes. The table below summarizes the quantitative data and strategic utility across different synthetic workflows.
| Heterocyclic Scaffold | Reagents / Co-reactants | Base / Solvent System | Temp Profile | Typical Yield | Strategic Utility of |
| Pyrimidinediones | Aryl Carbamates | NaH / Anhydrous DMF | 0 °C → 100 °C | 50–70% | Enhances target binding (e.g., BCAT1 inhibition)[3] |
| Pyrazoles | Substituted Hydrazines | AcOH / Ethanol | Reflux (80 °C) | 65–85% | Modulates core basicity and tunes the pKa of the ring |
| Pyrimidines | Amidines / Guanidines | NaOEt / Ethanol | Reflux (80 °C) | 40–60% | Increases lipophilicity and metabolic stability |
References
- Source: Google Patents (World Intellectual Property Organization)
Sources
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate as a fluorinated building block
This guide details the technical application of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate , a specialized fluorinated building block.[1][2] It is designed for medicinal chemists and process scientists requiring precise protocols for introducing the chlorodifluoromethyl (
A Versatile Linchpin for Fluorinated Heterocycles [1][2]
Introduction & Compound Profile
The introduction of fluorine into drug candidates modulates lipophilicity (
-
Bioisosterism: It mimics the steric and electronic properties of
but with slightly altered lipophilicity.[2] -
Synthetic Versatility: Unlike the chemically inert
, the C-Cl bond in the moiety serves as a "functional handle," enabling late-stage diversification via radical functionalization (e.g., to , -Ar, or -alkyl).
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate acts as a stable, regioselective 1,3-dielectrophile equivalent, superior to its
Compound Data
| Property | Detail |
| IUPAC Name | Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
| Formula | |
| Molecular Weight | 199.58 g/mol |
| Appearance | White to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water.[1][2][5] |
| Stability | Stable at room temperature; store under inert gas at 2-8°C. |
| Key Reactivity |
Preparation Protocol
Note: If the compound is not purchased commercially, it is readily synthesized from the corresponding keto-ester.
Protocol A: Synthesis from Ethyl 4-chloro-4,4-difluoroacetoacetate
Objective: Convert the unstable keto-enol mixture of the starting material into the stable
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Ethyl 4-chloro-4,4-difluoroacetoacetate (e.g., 20 g, 100 mmol) in absolute ethanol (100 mL).
-
Amination: Add solid Ammonium Acetate (38.5 g, 500 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS for the disappearance of the keto-ester peak.[2]
-
Mechanistic Note: The excess ammonium acetate drives the equilibrium toward the enamine. The reaction proceeds via nucleophilic attack of ammonia on the ketone, followed by dehydration.
-
-
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.[1][2]
-
Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (
). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. -
Isolation: The crude product usually solidifies upon standing or cooling.[2] Recrystallize from Hexanes/EtOAc or use directly if purity >95% by NMR.[1][2]
Application Protocols: Heterocycle Synthesis
Protocol B: Regioselective Synthesis of 3-(Chlorodifluoromethyl)pyrazoles
Rationale: This reaction utilizes the building block as a 1,3-dielectrophile.[1][2] The
Reagents:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 equiv)[1][2]
-
Hydrazine derivative (e.g., Methylhydrazine, Phenylhydrazine) (1.2 equiv)[3]
-
Catalyst: HCl (optional, for rate acceleration)[3]
Step-by-Step Methodology:
-
Mixing: In a reaction vial, dissolve the amino-enoate (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the hydrazine (1.2 mmol) dropwise at room temperature.
-
Critical Control: If using methylhydrazine, cooling to 0°C during addition is recommended to control exotherm.[3]
-
-
Cyclization: Heat the mixture to reflux for 3–12 hours.
-
Observation: A precipitate may form (the pyrazolone intermediate or product).[7]
-
-
Workup: Evaporate the solvent.
-
Result: The reaction typically yields the 3-(chlorodifluoromethyl)-1H-pyrazol-5-ol (or its tautomer).[1][2] The
group remains intact at the 3-position.[2]
Protocol C: Synthesis of 4-(Chlorodifluoromethyl)pyrimidines
Rationale: Reaction with amidines allows access to pyrimidine cores, essential for kinase inhibitor scaffolds.
Reagents:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 equiv)[1][2]
-
Amidine Hydrochloride (e.g., Benzamidine HCl) (1.2 equiv)
-
Base: Sodium Ethoxide (NaOEt) (2.5 equiv)
Step-by-Step Methodology:
-
Free Base Generation: In a dry flask, dissolve NaOEt (2.5 mmol) in Ethanol (10 mL). Add the Amidine HCl (1.2 mmol) and stir for 15 min at RT to generate the free amidine.
-
Condensation: Add the fluorinated building block (1.0 mmol) to the mixture.
-
Reaction: Reflux for 6–18 hours.
-
Quench: Cool to RT and neutralize with dilute HCl to pH ~7.
-
Isolation: Extract with DCM or EtOAc. Purification via column chromatography is usually required to separate the pyrimidin-4-ol product.[1][2]
Mechanistic Visualization
The following diagram illustrates the synthesis of the building block and its divergent application into heterocycles.
Caption: Divergent synthesis of fluorinated heterocycles from the amino-enoate linchpin.[1][2]
Strategic Insight: The "Chlorodifluoro" Advantage
Unlike the
Post-Synthetic Modification Protocol (Example):
-
Conditions: Photoredox catalysis (e.g.,
, Blue LED) or Silyl radical mediated activation. -
Transformation:
(Difluoromethyl) or (Difluorobenzyl).[1][2] -
Value: This enables the generation of a library of analogs from a single core synthesis, optimizing SAR (Structure-Activity Relationship) efficiently.
References
-
Synthesis of Fluorinated Aminopyrazoles: Lichtenecker, F. et al. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt."[1][2] Beilstein Journal of Organic Chemistry, 2020, 16, 461–469.[3]
-
Reactivity of Difluoroacetohydrazonoyl Bromides: Li, M. et al. "Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides." The Journal of Organic Chemistry, 2022, 87(1), 498-511.[3]
-
Radical Functionalization of CF2Cl Groups: Sowa, J. R. et al. "Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification."[4] ACS Catalysis, 2018.[3]
-
General Synthesis of Amino-Crotonates: Patent US5093347A. "1-Methyl-3-difluoromethyl-pyrazole-4-carboxylic acid esters and their use as fungicides."[1][2] (Describes the analogous amination of polyfluoroacetoacetates).
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. CN108218703A - A kind of preparation method of 4,4- difluoros ethyl acetoacetate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. ethyl (E)-3-amino-4-chlorobut-2-enoate | C6H10ClNO2 | CID 55303218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Nucleophilic Reactions of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate in Heterocycle Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Fluorinated Heterocycle Synthesis, BCAT1 Inhibitor Development, and Agrochemical Discovery
Introduction & Chemical Profile
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 136757-13-6) is a highly functionalized, electrophilic building block designed specifically for the construction of complex fluorinated heterocycles.
Structurally, this compound features three critical reactive centers:
-
The Enamine Nitrogen: Acts as a primary nucleophile.
-
The Ester Carbonyl: Acts as a hard electrophilic center for ring-closure (cyclization).
-
The Chlorodifluoromethyl (
) Group: Provides unique steric and electronic properties to the final scaffold, often enhancing binding affinity in enzymatic pockets.
This application note details field-proven methodologies for reacting this building block with various nucleophiles and binucleophiles, focusing on its critical role in synthesizing pyrimidine-2,4(1H,3H)-diones (uracils) and pyrazoles.
Mechanistic Insights: Bifunctional Reactivity
The true utility of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate lies in its capacity for tandem addition-cyclization reactions. When exposed to a binucleophile (e.g., hydrazines) or an electrophile-nucleophile pair (e.g., aryl isocyanates/carbamates), the molecule undergoes a predictable two-step cascade:
-
Step 1 (Transamination or Addition): The enamine nitrogen attacks an electrophile, or a stronger external nucleophile displaces the enamine amino group.
-
Step 2 (Intramolecular Cyclization): A secondary nucleophilic attack occurs at the ethyl ester, extruding ethanol and driving the thermodynamic formation of a stable 5- or 6-membered aromatic ring.
Quantitative Data: Reaction Profiles
The following table summarizes the optimized reaction parameters for generating distinct heterocyclic scaffolds from this building block.
| Nucleophile Class | Reagent Example | Base / Solvent | Temp (°C) | Product Scaffold | Typical Yield |
| Aryl Carbamate | Ethyl (4-cyanophenyl)carbamate | NaH / DMF | 0 to 100 | Pyrimidine-2,4-dione | 65–80% |
| Aryl Isocyanate | Phenyl isocyanate | K₂CO₃ / MeCN | 80 | Pyrimidine-2,4-dione | 70–85% |
| Hydrazine | Phenylhydrazine | None / Ethanol | 78 (Reflux) | Pyrazol-5-ol | 75–90% |
| Amidine | Benzamidine | NaOEt / EtOH | 78 (Reflux) | Pyrimidin-4-ol | 60–75% |
Application 1: Synthesis of BCAT1 Inhibitors (Uracil Derivatives)
Biological Context
Derivatives of 6-(chlorodifluoromethyl)pyrimidine-2,4-dione synthesized from this building block are potent inhibitors of Branched-chain amino acid aminotransferase 1 (BCAT1) [1]. BCAT1 is overexpressed in various malignancies, including non-small-cell lung cancer (NSCLC), glioma, and leukemia[1]. By catalyzing the degradation of branched-chain amino acids (BCAAs) to branched-chain
BCAT1 metabolic pathway and its targeted inhibition in cancer proliferation.
Protocol 1: Synthesis of 1-Aryl-6-(chlorodifluoromethyl)pyrimidine-2,4(1H,3H)-diones
This protocol is adapted from validated patent methodologies for oncology drug development[2].
Objective: Construct the uracil core via tandem addition-cyclization using an aryl carbamate.
Reagents:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 eq)[2]
-
Aryl carbamate (e.g., ethyl[4-cyano-2-fluoro-5-(2-methylphenoxy)phenyl]carbamate) (0.7 - 1.0 eq)[2]
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
In Situ Electrophile Generation: Suspend NaH in anhydrous DMF at 0 °C under a strict nitrogen atmosphere. Slowly add the aryl carbamate solution.
-
Causality: NaH deprotonates the carbamate. The resulting anion undergoes elimination of ethoxide to form a highly electrophilic aryl isocyanate in situ, preventing isocyanate degradation that occurs during prolonged storage.
-
-
Activation Observation: Stir the mixture at 0 °C for 40 minutes[2].
-
Self-Validation: The reaction mixture will transition to a distinct yellow color. The complete cessation of hydrogen gas (
) evolution serves as a visual indicator that deprotonation is complete[2].
-
-
Nucleophilic Addition: Slowly add a solution of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate to the cold mixture.
-
Causality: The enamine nitrogen of the enoate acts as a nucleophile, attacking the in situ generated isocyanate to form an acyclic urea intermediate.
-
-
Thermal Cyclization: Allow the reaction to warm to room temperature, then heat to 100 °C and stir overnight[2].
-
Causality: Elevated temperatures provide the activation energy required for the intramolecular nucleophilic attack of the urea nitrogen onto the ethyl ester. This extrudes ethanol and irreversibly closes the 6-membered pyrimidine ring.
-
-
Quenching and Isolation: Cool the vessel to 0 °C and carefully quench with aqueous ammonium chloride (
)[2].-
Self-Validation: Quenching safely neutralizes excess NaH and protonates the pyrimidine-2,4-dione (which has a pKa of ~9). Extract the aqueous layer with ethyl acetate, concentrate in vacuo, and purify via flash chromatography to yield the final inhibitor.
-
Workflow for the synthesis of pyrimidine-2,4-diones via tandem addition-cyclization.
Application 2: Synthesis of Fluorinated Pyrazoles
Biological Context
Fluorinated pyrazoles are privileged structures in agrochemistry (e.g., fungicides, herbicides) and pharmaceuticals (e.g., COX-2 inhibitors). Reacting ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate with hydrazines yields 3-(chlorodifluoromethyl)-1H-pyrazol-5-ols.
Protocol 2: Synthesis of 1-Aryl-3-(chlorodifluoromethyl)-1H-pyrazol-5-ols
Objective: Construct a 5-membered pyrazole core via transamination and cyclization.
Reagents:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 eq)
-
Aryl hydrazine (1.1 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Transamination: Dissolve the enoate and aryl hydrazine in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality: The acid protonates the enamine, increasing the electrophilicity of the
-carbon. This facilitates nucleophilic attack by the primary amine of the hydrazine, resulting in the expulsion of ammonia gas and the formation of a hydrazone intermediate.
-
-
Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours under an inert atmosphere.
-
Causality: The secondary amine of the hydrazine intermediate is positioned perfectly to attack the ester carbonyl. Refluxing drives this intramolecular cyclization, forming the 5-membered pyrazole ring and releasing ethanol as a byproduct.
-
-
Isolation: Remove the heating mantle and allow the reaction to cool slowly to room temperature, then transfer to an ice bath.
-
Self-Validation: The target pyrazole is highly crystalline and typically precipitates directly from the ethanolic solution upon cooling. Filter the precipitate under vacuum and wash with ice-cold ethanol to obtain the pure fluorinated pyrazole without the need for chromatography.
-
References
- Title: WO2021063821A1 - Pyrimidinedione derivatives Source: Google Patents / Bayer Aktiengesellschaft URL
-
Title: BCAT1 drives tumor susceptibility to BCAA targeted therapy Source: Science (Mayers et al., 2016) URL: [Link]
Sources
Advanced Application Note: Synthesis of Chlorodifluoromethyl-Substituted Heterocycles via Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery. While the trifluoromethyl (–CF₃) group is ubiquitous, the chlorodifluoromethyl (–CF₂Cl) group offers unique advantages. It serves as a lipophilic bioisostere with distinct steric and electronic properties, and the labile C–Cl bond provides a versatile synthetic handle for downstream late-stage functionalization (e.g., photoredox-catalyzed radical cyclizations or cross-coupling)[1].
This application note details the use of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate as a highly regioselective building block for the synthesis of –CF₂Cl substituted pyrazoles and pyrimidines. By utilizing the enamine rather than the parent keto-ester, chemists can bypass hydrate formation and achieve superior regiocontrol during heterocyclization[2][3].
Mechanistic Rationale & Experimental Design (E-E-A-T)
Why Use the Enamine Building Block?
The parent compound, ethyl 4-chloro-4,4-difluoro-3-oxobutanoate, features a highly electrophilic ketone carbonyl adjacent to the electron-withdrawing –CF₂Cl group. In protic solvents, this ketone readily forms stable hydrates or hemiacetals, which can stall nucleophilic attack and lead to complex mixtures[3].
By pre-forming the enamine—Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate —the reactive ketone is masked. The cyclization with dinucleophiles (such as hydrazines or amidines) proceeds via a predictable two-step pathway:
-
Transamination: The primary amine of the dinucleophile displaces the enamine's amino group (released as ammonia), forming a stable intermediate.
-
Intramolecular Cyclization: Thermal activation drives the secondary nucleophilic attack onto the ester carbonyl, eliminating ethanol to close the ring[4].
This sequence ensures strict regioselectivity, placing the –CF₂Cl group at the 3-position of pyrazoles or the 4-position of pyrimidines.
Figure 1: Regioselective cyclization mechanism of the chlorodifluoromethyl enamine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . In-process controls (IPCs) and specific spectroscopic markers are embedded to ensure experimental integrity.
Protocol A: Synthesis of 3-(Chlorodifluoromethyl)-1-aryl-1H-pyrazol-5-ol
Objective: Construct a functionalized pyrazole core using arylhydrazine.
Reagents:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Absolute Ethanol (0.2 M)
Step-by-Step Methodology:
-
Reaction Assembly: In a dried round-bottom flask under N₂, dissolve the enamine in absolute ethanol. Causality: Ethanol is chosen because it matches the ester leaving group, preventing transesterification side-products.
-
Base Addition: Add DIPEA followed by the arylhydrazine hydrochloride. Causality: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt without attacking the electrophilic ester or the sensitive –CF₂Cl group.
-
Thermal Activation: Heat the mixture to reflux (80 °C) for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The enamine starting material absorbs strongly at ~280 nm. The reaction is complete when this peak disappears and is replaced by the pyrazole product mass [M+H]⁺.
-
Workup: Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate and 1M HCl. Extract the organic layer, dry over Na₂SO₄, and concentrate.
-
Purification & Validation: Purify via silica gel chromatography (Hexanes/EtOAc). Validation Check: Confirm the structure via ¹⁹F NMR. The –CF₂Cl group must appear as a sharp singlet between -60.0 and -65.0 ppm , distinguishing it from a –CF₃ group (typically -70 to -75 ppm).
Protocol B: Synthesis of 4-(Chlorodifluoromethyl)-2-methylpyrimidin-6-ol
Objective: Construct a pyrimidine core using acetamidine.
Reagents:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 equiv)
-
Acetamidine hydrochloride (1.5 equiv)
-
Sodium Ethoxide (NaOEt) (1.5 equiv)
-
Absolute Ethanol (0.2 M)
Step-by-Step Methodology:
-
Free-basing the Amidine: Suspend acetamidine hydrochloride in absolute ethanol. Add NaOEt and stir for 30 minutes at room temperature. Filter off the precipitated NaCl. Causality: Strong alkaline conditions are required to generate the free amidine, which is necessary for the initial transamination step.
-
Enamine Addition: Add the enamine dropwise to the free amidine solution.
-
Cyclization: Heat the reaction to 80 °C for 8 hours. The strong base facilitates the final amide bond formation during ring closure.
-
Quenching & Isolation: Cool the mixture and neutralize with glacial acetic acid to pH 6. The pyrimidin-6-ol product will typically precipitate. Filter and wash with cold ethanol.
-
Validation Check: Analyze via ¹H NMR. The pyrimidine C5-H proton should appear as a highly deshielded singlet around 6.5 - 7.0 ppm , confirming successful ring closure.
High-Throughput Workflow & Validation
To scale these syntheses for library generation, a standardized workflow with integrated quality control is essential[5].
Figure 2: Standardized workflow for the synthesis and validation of heterocycles.
Quantitative Data Presentation
The table below summarizes the expected reaction metrics based on the dinucleophile utilized. Note the variance in regioselectivity, which is dictated by the relative nucleophilicity of the heteroatoms in the dinucleophile.
| Target Heterocycle | Dinucleophile | Catalyst / Base | Solvent | Temp (°C) | Expected Yield (%) | Regioselectivity |
| 3-(CF₂Cl)-Pyrazole | Arylhydrazine | DIPEA | EtOH | 80 | 75 - 85 | >95:5 |
| 4-(CF₂Cl)-Pyrimidine | Acetamidine | NaOEt | EtOH | 80 | 68 - 80 | >99:1 |
| 4-(CF₂Cl)-Isoxazole | Hydroxylamine | AcOH (cat.) | EtOH | 80 | 60 - 70 | ~80:20 * |
*Note: Isoxazole synthesis exhibits lower regioselectivity due to the competing nucleophilicity between the nitrogen and oxygen atoms of hydroxylamine during the initial attack on the enamine.
References
-
Content - Semantic Scholar (Synthesis and application of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate). Semantic Scholar. 2
-
New Approaches to the Synthesis of CF2X-Substituted Heterocyclic Antitumor Cytostatic Agents . INEOS OPEN. 3
-
Organophotoredox-Catalyzed Synthesis of Aromatic Difluoroacyl Spirocycles . ChemRxiv. 1
-
SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES . DOI / Elsevier. 4
-
Catalysis Science & Technology - RSC Publishing (Continuous-flow hydrodechlorination and heterocycle synthesis). RSC Publishing. 5
Sources
Application Note: Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate in Medicinal Chemistry
Executive Summary
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 136757-13-6) is a highly versatile, fluorinated enamine building block utilized extensively in modern drug discovery. The strategic incorporation of fluorine atoms into small molecules is a proven methodology to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. This specific compound serves as a critical precursor for introducing the chlorodifluoromethyl (
Mechanistic Rationale & Chemical Properties
The utility of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate stems from its unique electronic properties. In synthetic workflows, researchers often face a choice between using a keto-ester (ethyl 4-chloro-4,4-difluoro-3-oxobutanoate) or its enamine counterpart.
The keto-ester is highly electrophilic at the alpha-carbon due to the strong electron-withdrawing nature of the
Key Applications in Drug Discovery
Synthesis of BCAT1 Inhibitors (Oncology)
Branched-chain amino acid transaminase 1 (BCAT1) is a cytosolic enzyme overexpressed in several malignancies, including glioma, non-small-cell lung cancer (NSCLC), and breast cancer[1]. Inhibiting BCAT1 disrupts tumor metabolism, making it a highly sought-after therapeutic target. Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is employed to synthesize 1-aryl-6-(chlorodifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, which act as potent BCAT1 inhibitors[1]. The
Synthesis of Bioactive Uracil Derivatives
Beyond oncology, this building block is utilized in the synthesis of uracil derivatives that exhibit potent pesticidal and herbicidal properties[2]. The reaction with various aryl isocyanates in the presence of a strong base affords the cyclized uracil core efficiently, demonstrating the compound's broad utility across life sciences[4].
Experimental Protocols (Self-Validating Systems)
The following protocols detail the synthesis and application of the enamine building block. Each step is designed as a self-validating system to ensure reproducibility and high yield.
Protocol 1: Synthesis of the Enamine Building Block
Objective: Convert ethyl 4-chloro-4,4-difluoro-3-oxobutanoate to ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate.
-
Causality of Choices: Ammonium acetate (
) is selected because it serves a dual purpose: it is both the nitrogen source and a mild acid catalyst that facilitates the dehydration step. Methanol is chosen as the solvent to ensure complete solubility of the starting materials while allowing the less polar enamine product to be easily isolated via aqueous extraction[3].
Step-by-Step Methodology:
-
Initiation: Dissolve ethyl 4-chloro-4,4-difluoro-3-oxobutanoate (1.0 eq, e.g., 3.0 g, 7.5 mmol) in anhydrous methanol (50 mL) to achieve an approximate 0.15 M concentration[3].
-
Reagent Addition: Add
(4.0 eq, 2.3 g, 29.9 mmol) to the solution at room temperature. Validation Check: The large excess of ammonium acetate is required to drive the equilibrium toward enamine formation and prevent the reverse hydrolysis reaction. -
Reaction: Stir the resulting mixture overnight at room temperature under a nitrogen atmosphere[3].
-
Monitoring: Monitor the reaction via TLC or LC-MS. Validation Check: Disappearance of the keto-ester mass/spot confirms completion.
-
Workup: Remove the methanol solvent in vacuo. Dilute the resulting residue with distilled water (100 mL) and extract with ethyl acetate (
). -
Isolation: Dry the combined organic layers over
, filter, and concentrate to yield the crude product. Triturate with pentane to afford ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate as a pale yellow solid[3].
Protocol 2: Synthesis of 1-Aryl-6-(chlorodifluoromethyl)pyrimidine-2,4-dione
Objective: Cyclize the enamine with an aryl isocyanate to form a BCAT1 inhibitor core.
-
Causality of Choices: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to deprotonate the enamine nitrogen, significantly enhancing its nucleophilicity without attacking the electrophilic centers. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it stabilizes the resulting anion and facilitates the nucleophilic attack on the isocyanate[4].
Step-by-Step Methodology:
-
Deprotonation: Cool a solution of NaH (1.2 eq, 55% dispersion in mineral oil) in anhydrous DMF to 0 °C under an inert atmosphere[4].
-
Activation: Add ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 eq) dropwise to the suspension[4].
-
Validation Check: Stir the yellow reaction mixture for 15–40 minutes at 0 °C. Crucial: Proceed to the next step only when the evolution of hydrogen gas has completely ceased, visually confirming quantitative deprotonation[3].
-
Coupling: Slowly add a solution of the appropriate aryl isocyanate (e.g., 2,4,6-trichlorophenyl isocyanate) (0.8 - 1.0 eq) in DMF at 0 °C[4].
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 100 °C and stir overnight (or for at least 2 hours) to drive the intramolecular cyclization[1][4].
-
Quenching & Isolation: Cool the mixture to 0 °C and carefully quench with aqueous ammonium chloride solution. Remove the DMF in vacuo, dilute with water, and extract with ethyl acetate[1]. Purify via silica gel chromatography.
Quantitative Data & Yields
The following table summarizes the reaction parameters and expected yields for the workflows described above, providing a benchmark for experimental validation.
| Starting Material | Reagent / Electrophile | Solvent / Base | Temp / Time | Product Core | Expected Yield (%) |
| Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | Methanol / None | RT / 12 h | Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate | 50 - 55% | |
| Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate | Aryl Isocyanate (1.0 eq) | DMF / NaH | 100 °C / 2-12 h | 1-Aryl-6-(chlorodifluoromethyl)uracil | 45 - 70% |
| Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate | Aryl Hydrazine (1.1 eq) | Ethanol / AcOH | 80 °C / 4 h | 3-(chlorodifluoromethyl)pyrazol-5-one | 60 - 80% |
Visualizations
Fig 1: Synthetic workflow for pyrimidinedione derivatives from the enamine building block.
Fig 2: Pharmacological impact of chlorodifluoromethyl substitution in rational drug design.
References
- Title: WO2021063821A1 - Pyrimidinedione derivatives Source: Google Patents URL
- Title: EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient Source: Google Patents URL
Sources
- 1. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]
- 2. EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient - Google Patents [patents.google.com]
- 3. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]
- 4. EP0438209A1 - Uracil derivatives and pesticides containing the same as active ingredient - Google Patents [patents.google.com]
Application Note: Synthesis of Novel Quinolinones via Rh(III)-Catalyzed Annulation of Fluorinated Butenoates
Contextualizing the Scaffold
The introduction of the trifluoromethyl (
Historically, the synthesis of 4-(trifluoromethyl)quinolin-2(1H)-ones relied heavily on the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate. However, these classical approaches are fundamentally limited; they require prefunctionalized starting materials, utilize harsh acidic conditions, and consistently suffer from poor regioselectivities, leading to complex product mixtures[2]. To bypass these bottlenecks, transition-metal-catalyzed C–H activation has emerged as a highly efficient, atom-economical alternative for constructing complex heterocycles from simple precursors[3].
Strategic Design: Why Fluorinated Butenoates?
In this application note, we detail a state-of-the-art methodology utilizing ethyl 4,4,4-trifluorobut-2-enoate as a highly electrophilic
Causality in Reagent Selection:
-
The Directing Group (
-Pivaloyl): We utilize an -pivaloyl amide directing group. The extreme steric bulk of the tert-butyl moiety prevents unwanted di-alkylation and rigidly locks the conformation of the substrate, directing the Rh(III) center exclusively to the ortho-position to form a stable 5-membered rhodacycle. -
The Catalyst (
): Rh(III) is selected over Pd(II) or Ru(II) due to its superior functional group tolerance and its specific ability to undergo facile migratory insertion with highly electron-deficient olefins like fluorinated butenoates. -
The Oxidant/Additive (
): Silver acetate serves a dual purpose. First, it acts as a halide scavenger, abstracting chloride ligands from the Rh(III) precatalyst to generate the active, cationic species. Second, the acetate anion acts as an internal base, facilitating the critical Concerted Metalation-Deprotonation (CMD) step.
Mechanistic Blueprint
Figure 1: Rh(III)-catalyzed C-H activation and annulation cycle for quinolinone synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at each phase, preventing the waste of valuable fluorinated building blocks.
Materials Required
-
Substrate:
-Phenylpivalamide (0.2 mmol) -
Reagent: Ethyl 4,4,4-trifluorobut-2-enoate (0.24 mmol, 1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(0.4 mmol, 2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) / Trifluoroethanol (TFE) (4:1 v/v, 2.0 mL)
Step-by-Step Methodology
Step 1: Catalyst Activation & Substrate Loading
-
In an oven-dried, 15 mL Schlenk tube equipped with a magnetic stir bar, add
-phenylpivalamide (35.4 mg, 0.2 mmol), (3.1 mg, 2.5 mol%), and (66.8 mg, 0.4 mmol). -
Evacuate and backfill the Schlenk tube with Argon (3 cycles) to ensure a strictly inert atmosphere.
-
Validation Checkpoint 1 (Catalyst Activation): Upon addition of the DCE/TFE solvent mixture (2.0 mL), stir at room temperature for 10 minutes. The suspension must transition from an opaque yellow to a deep, clear orange-red solution. This color shift confirms the successful abstraction of chlorides by
and the generation of the active cationic Rh(III) species. If the solution remains pale yellow, the is likely degraded (photolyzed or hydrated), and the reaction will fail.
Step 2: Reagent Addition & Annulation 3. Using a gas-tight Hamilton syringe, add ethyl 4,4,4-trifluorobut-2-enoate (40.3 mg, 0.24 mmol) dropwise to the active catalyst solution. 4. Seal the Schlenk tube with a Teflon screw cap and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.
-
Validation Checkpoint 2 (Reaction Progress): After 4 hours, a silver mirror or black precipitate (
) will begin to form on the walls of the tube. This is a positive indicator that the oxidative cycle and reductive elimination phases are actively turning over.
Step 3: Reaction Quenching & Cyclization Verification 5. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5.0 mL) and filter the crude mixture through a short pad of Celite to remove the precipitated silver salts and spent catalyst. 6. Concentrate the filtrate in vacuo.
-
Validation Checkpoint 3 (Product Formation): Perform TLC analysis (Hexanes/EtOAc 3:1) visualized under 254 nm UV light. The starting
-phenylpivalamide will appear as a dark, non-fluorescent spot ( ). The successful formation of the 4-(trifluoromethyl)quinolin-2(1H)-one product is confirmed by the appearance of a new spot ( ) exhibiting distinct, bright blue fluorescence due to the newly formed extended conjugated system.
Step 4: Purification 7. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the pure fluorinated quinolinone.
Performance Metrics & Substrate Scope
The robustness of this protocol is demonstrated by its high tolerance to various electronic and steric environments on the aryl ring. The quantitative data below summarizes the efficiency of the annulation using ethyl 4,4,4-trifluorobut-2-enoate.
Table 1: Substrate Scope and Reaction Efficiency for Trifluoromethylated Quinolinones
| Entry | Yield (%) | Reaction Time (h) | Regioselectivity (C5:C7) | Purity (HPLC) | |
| 1 | Unsubstituted (H) | 88% | 12 | N/A | >99% |
| 2 | 4-Methoxy ( | 92% | 12 | N/A | >98% |
| 3 | 4-Chloro ( | 81% | 16 | N/A | >99% |
| 4 | 3-Methyl ( | 85% | 14 | 15:1 | >98% |
| 5 | 2-Fluoro ( | 76% | 18 | N/A | >97% |
Note on Causality in Regioselectivity (Entry 4): When utilizing meta-substituted
Conclusion
The utilization of fluorinated butenoates via Rh(III)-catalyzed C–H activation provides a highly efficient, self-validating, and regioselective pathway to novel 4-(trifluoromethyl)quinolin-2(1H)-ones. By understanding the mechanistic causality behind catalyst activation, directing group sterics, and solvent effects, researchers can reliably scale and adapt this protocol for the late-stage functionalization of complex pharmaceutical intermediates.
References
-
Title: Lewis base catalyzed ring-expansion of is
): An efficient route to 3-hydroxy-4-(trifluoromethyl)quinolinones Source: rhhz.net URL: [2] -
Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: MDPI URL: [1]
-
Title: Catalyzed Mizoroki–Heck Reaction or C–H Activation Source: MDPI URL: [3]
Sources
Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Introduction
The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2][3] This application note provides a detailed protocol for the N-arylation of a highly functionalized and electron-deficient substrate, ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate, a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of both a vinyl chloride and electron-withdrawing fluoroalkyl and ester groups presents a unique challenge that this protocol is designed to address.
The palladium-catalyzed coupling of amines with aryl and vinyl halides has been extensively developed, with significant advancements in ligand design enabling the use of less reactive chloro-substrates.[4] The protocol herein is based on the principles of the Buchwald-Hartwig reaction, adapted for the specific reactivity of the fluorinated enamine substrate.
Reaction Scheme
Caption: General reaction scheme for the N-arylation.
Experimental Protocol
This protocol outlines a general procedure for the N-arylation of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate with a representative aryl bromide. The reaction conditions may require optimization for different aryl halides.
Materials:
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen) manifold
-
Septa and needles for reagent transfer
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv).
-
Solvent and Base Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst. Then, add sodium tert-butoxide (1.4 equiv).
-
Substrate Addition: Add ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (1.0 equiv) and the aryl bromide (1.2 equiv) to the flask.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and quench by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.
Proposed Catalytic Cycle
The reaction is proposed to proceed via a standard Buchwald-Hartwig catalytic cycle.
Sources
Experimental procedure for synthesizing aminopyrans from enoates
Application Note: Advanced Protocol for the Synthesis of 2-Amino-4H-Pyrans via Organocatalytic Michael Addition to Enoates
Mechanistic Rationale & Causality
2-Amino-4H-pyrans represent a privileged class of heterocyclic scaffolds heavily utilized in the development of antimicrobial, anticancer, and neuroprotective agents. The synthesis of these compounds from
As an application scientist, understanding the causality of this reaction is critical for troubleshooting and scale-up:
-
Base Activation : Malononitrile (
) requires a catalytic organic base (e.g., piperidine or L-proline) to undergo deprotonation, generating a highly nucleophilic carbanion (2)[2]. -
Michael Addition : The carbanion attacks the
-carbon of the electron-deficient enoate. The choice of a protic solvent (like ethanol) is deliberate; it stabilizes the resulting enolate intermediate via hydrogen bonding, significantly lowering the activation energy barrier (3)[3]. -
Intramolecular Cyclization & Tautomerization : The enolate oxygen undergoes a 6-exo-dig cyclization by attacking the electrophilic carbon of the pendant nitrile group. The resulting iminopyran rapidly tautomerizes into the thermodynamically stable 2-amino-4H-pyran, driven by the extended push-pull conjugation of the final aromatic-like system (4)[4].
Mechanistic cascade: Michael addition, cyclization, and tautomerization to 2-amino-4H-pyrans.
Experimental Design & Optimization Data
To ensure a self-validating and highly reproducible protocol, reaction parameters must be tightly controlled. The table below summarizes the causality behind condition selection, demonstrating why piperidine in ethanol remains the gold standard for balancing yield, kinetics, and atom economy (5)[5].
Table 1: Optimization of Reaction Conditions for Michael Addition-Cyclization
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality |
| 1 | None | EtOH | Reflux | 24 | Trace | Lack of base prevents malononitrile enolization. |
| 2 | Piperidine (10) | EtOH | 25 | 2 | 85 | Optimal pKa matching; protic solvent stabilizes enolate. |
| 3 | Piperidine (10) | H₂O | 80 | 4 | 70 | Poor enoate solubility limits reaction kinetics. |
| 4 | [bmim]OH (20) | None | 60 | 0.5 | 91 | Ionic liquid acts as both base and phase-transfer agent. |
| 5 | L-Proline (10) | EtOH | Reflux | 1.5 | 94 | Bifunctional activation via dual hydrogen bonding. |
Detailed Step-by-Step Protocol
Scale: 10.0 mmol
Step 1: Reagent Assembly In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the enoate (e.g., ethyl 2-benzylideneacetoacetate, 10.0 mmol) and malononitrile (10.5 mmol, 1.05 equiv) in absolute ethanol (15 mL). Causality: A slight stoichiometric excess of malononitrile compensates for potential base-catalyzed dimerization side-reactions. Ethanol ensures complete dissolution of the starting materials as the reaction progresses.
Step 2: Catalyst Initiation Add piperidine (0.1 mL, 1.0 mmol, 10 mol%) dropwise over 2 minutes at room temperature (25 °C). Causality: Dropwise addition prevents localized exothermic spikes that could lead to base-catalyzed polymerization or degradation of the enoate.
Step 3: Reaction & Self-Validation (Monitoring) Stir the mixture at 25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent system. Self-Validation Checkpoint: The starting enoate will appear as a UV-active spot (Rf ~0.6). As the reaction proceeds, a new, highly fluorescent spot under 254 nm UV will appear at Rf ~0.3, indicating the formation of the conjugated 2-amino-4H-pyran system (6)[6]. The reaction is typically complete within 2 hours.
Step 4: Quenching & Isolation Upon complete consumption of the enoate, add ice-cold distilled water (20 mL) to the flask while stirring vigorously for 15 minutes. Causality: The sudden shift in solvent polarity forces the hydrophobic pyran product to precipitate out of solution, leaving the water-soluble catalyst and unreacted malononitrile in the mother liquor.
Step 5: Purification Collect the crude precipitate via vacuum filtration. Wash the filter cake with ice-cold aqueous ethanol (2 x 5 mL). Recrystallize the crude solid from boiling absolute ethanol to afford the pure product as pale-yellow crystals.
Step-by-step experimental workflow for the synthesis of 2-amino-4H-pyrans.
Quality Control & Analytical Validation
To confirm the structural integrity of the synthesized aminopyran and ensure the protocol's self-validating nature, the following orthogonal analytical signatures must be verified:
-
FT-IR Spectroscopy : Look for sharp, characteristic twin peaks at ~3450 and ~3300 cm
(primary amine -NH₂ stretching) and a strong absorption at ~2195 cm (conjugated nitrile -C N)[1]. -
¹H NMR (DMSO-d₆, 400 MHz) : A broad singlet integrating to 2H at
6.80–7.00 ppm confirms the presence of the -NH₂ group. The chiral pyran ring proton (H-4) typically appears as a distinct singlet at 4.20–4.50 ppm[2].
References
1.[1] Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction, ResearchGate. 1 2.[2] One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-proline, DergiPark. 2 3.[3] Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives, SciELO México. 3 4.[4] Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones, ACS Publications. 4 5.[6] New direction of opening of substituted 2-amino-3-cyano-4H-pyrane ring, ResearchGate. 6 6.[5] Optimization of reaction conditions for the condensation of 4-chloro benzaldehyde, malononitrile, and ethyl acetoacetate, ResearchGate. 5
Sources
Application Note: Fluorinated Enamines as Strategic Intermediates in Anticancer Drug Discovery
Introduction & Mechanistic Rationale
The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Approximately 25% of all marketed drugs contain fluorine, a modification utilized to modulate lipophilicity, enhance metabolic stability, and fine-tune the pKa of adjacent functional groups 1. In the oncology sector, fluorinated enamines—particularly
The utility of fluorinated enamines stems from their unique electronic properties. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group heavily polarizes the enamine double bond, altering its traditional nucleophilic character. This polarization enables inverse-electron-demand reactivity and stabilizes specific zwitterionic intermediates during cyclization. During the synthesis of these enamines, the exclusive formation of the Z-isomer is frequently observed. This stereoselectivity is driven by the preferential formation of a thermodynamically stable zwitterion intermediate, wherein the -CF3 and amino groups adopt an antiperiplanar arrangement prior to elimination 2.
Strategic Workflow: From Building Blocks to Anticancer Scaffolds
Fluorinated enamines serve as the critical divergence point in synthesizing various anticancer agents. Depending on the downstream electrophile or cyclization trigger, these intermediates can be directed toward alkylating agents (aziridines), antimitotic agents (pyrroles), or kinase inhibitors (indoles).
Caption: Workflow for converting fluorinated enamines into diverse anticancer heterocyclic scaffolds.
Experimental Methodologies
The following protocols detail the synthesis of 2-CF3-3-benzylindoles and trifluoromethylaziridines from fluorinated enamines. Every step is designed as a self-validating system, incorporating in-process analytical markers to ensure structural integrity.
Protocol A: Synthesis of Trifluoromethylaziridines via Diazoacetate Addition
Small nitrogen heterocycles like aziridines exhibit high potential as alkylating anticancer agents due to their facile ring-opening by nucleophiles 3.
Causality in Solvent Selection: This reaction utilizes Hexafluoroisopropanol (HFIP) as the solvent. HFIP is highly polar and possesses exceptional hydrogen-bond donating ability, which activates the fluorinated enamine/imine intermediate. Crucially, it exhibits poor nucleophilicity, preventing the solvent from competing with the diazoacetate and avoiding unwanted solvent adducts 3.
-
Preparation: Dissolve the fluorinated enamine precursor (1.0 equiv) in anhydrous HFIP (0.2 M concentration) under an argon atmosphere.
-
Addition: Dropwise add ethyl diazoacetate (1.5 equiv) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation (In-Process Control): Monitor via
F NMR. The disappearance of the vinylic -CF3 signal and the appearance of a shielded upfield signal (typically around -72 to -75 ppm) confirms aziridine ring closure. -
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via distillation) and purify the crude product via flash chromatography (Hexanes/EtOAc).
Protocol B: Reductive Cyclization to 2-CF3-3-Benzylindoles
Indole is a "privileged structure" in oncology, frequently found in kinase inhibitors. The introduction of a -CF3 group at the C2 position enhances the metabolic half-life of the indole core 4.
Causality in Reagent Selection: In the cyclization step, standard hydrogenation (H
-
Condensation: Charge a reaction vial with
-CF3- -(2-nitroaryl)enamine (5.0 mmol), the desired aromatic aldehyde (5.75 mmol), and glacial acetic acid (5 mL). -
Heating: Stir the mixture at 80–90 °C for 6–10 hours. The acidic medium activates the aldehyde while maintaining enamine stability.
-
Validation 1: Confirm the formation of the
-(2-nitroaryl)- -aryl-CF3-enone intermediate via TLC and F NMR (shift to ~ -55 ppm). -
Reductive Cyclization: To the isolated enone (1.0 equiv) in MeOH/THF (1:1, 0.1 M), add 10% Pd/C (10 mol%) and ammonium formate (NH
HCO , 5.0 equiv). Stir at room temperature for 2 hours. -
Validation 2: Confirm cyclization via IR spectroscopy. The strong nitro bands (1530 and 1350 cm
) must disappear, replaced by a sharp indole N-H stretch (~3300–3400 cm ). -
Workup: Filter through a Celite pad to remove Pd/C, concentrate the filtrate, and recrystallize to obtain the pure 2-CF3-3-benzylindole.
Quantitative Data & Reaction Optimization
The choice of reducing agent and solvent system is critical for maximizing the yield of the 2-CF3-indole scaffold. Table 1 summarizes the optimization parameters, demonstrating the superiority of the transfer hydrogenation method.
Table 1: Optimization of 2-CF3-3-Benzylindole Synthesis from CF3-Enones
| Entry | Enamine Substrate | Aldehyde | Catalyst / Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | Pd/C, H | MeOH | 45* | |
| 2 | Benzaldehyde | Pd/C, NH | MeOH/THF | 92 | |
| 3 | p-Methoxybenzaldehyde | Pd/C, NH | MeOH/THF | 89 | |
| 4 | p-Chlorobenzaldehyde | Pd/C, NH | MeOH/THF | 95 |
*Note: Entry 1 resulted in significant over-reduction of the enone double bond prior to cyclization, leading to complex mixtures and lower isolated yields.
Mechanistic Pathway of Reductive Cyclization
The logical progression from the fluorinated enamine to the final indole scaffold relies on a cascade reaction triggered by the selective reduction of the nitro group.
Caption: Mechanistic pathway of reductive cyclization from CF3-enamines to 2-CF3-3-benzylindoles.
References
-
Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. chim.it. Available at: 3
-
Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. New Journal of Chemistry (RSC Publishing). Available at: 2
-
An Efficient Synthesis of 2-CF3-3-Benzylindoles. PMC - National Institutes of Health. Available at: 4
-
ChemComm - RSC Publishing - The Royal Society of Chemistry. RSC Publishing. Available at: 1
Sources
Role of fluorinated building blocks in modern drug design
Application Note: Strategic Implementation of Fluorinated Building Blocks in Modern Drug Design
Executive Summary
The incorporation of fluorine into small-molecule therapeutics has fundamentally transformed modern drug discovery. Currently, a significant proportion of commercially available pharmaceuticals contain at least one fluorine atom[1]. Because fluorine is the most electronegative element and possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), it serves as an ideal bioisostere[2]. This application note provides a comprehensive guide to the "Fluorine Effect," detailing how fluorinated building blocks modulate physicochemical properties, and outlines self-validating protocols for late-stage deoxyfluorination and subsequent metabolic stability screening.
Mechanistic Foundations of the "Fluorine Effect"
The strategic placement of fluorine atoms within a molecular scaffold exerts profound stereoelectronic effects that directly dictate a drug's pharmacokinetics (PK) and pharmacodynamics (PD)[3].
-
pKa Modulation and Membrane Permeability: Due to its strong electron-withdrawing nature via inductive effects, fluorine significantly lowers the pKa of proximal basic amines. This reduction in basicity increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive lipoidal membrane permeability and oral absorption[4].
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically metabolize drugs via the oxidation of electron-rich C-H bonds. Replacing a metabolically labile C-H bond with a highly polarized and thermodynamically stable C-F bond effectively blocks oxidative degradation, prolonging the drug's half-life[1].
-
Conformational Control (The Gauche Effect): In aliphatic systems, the highly electronegative fluorine atom can dictate molecular conformation through hyperconjugation and stereoelectronic interactions (the fluorine gauche effect), locking the molecule into its bioactive conformation and enhancing target binding affinity.
Caption: Logical framework of the Fluorine Effect on drug pharmacokinetics and pharmacodynamics.
Quantitative Impact of Fluorination: Data Presentation
To illustrate the causality of fluorine incorporation, Table 1 summarizes the physicochemical and pharmacokinetic shifts observed when a metabolically labile piperidine-based lead compound undergoes targeted fluorination.
Table 1: Comparative Profiling of a Matched Molecular Pair (H vs. F Substitution)
| Parameter | Lead Compound (C-H) | Fluorinated Analog (C-F) | Mechanistic Rationale |
| Molecular Weight | 315.4 g/mol | 333.4 g/mol | Minimal steric bulk added (isosteric replacement). |
| Amine pKa | 9.8 | 8.2 | Inductive electron withdrawal reduces basicity. |
| LogD (pH 7.4) | 1.2 | 2.4 | Increased lipophilicity due to the un-ionized fraction. |
| HLM Intrinsic Clearance | 85 µL/min/mg | 18 µL/min/mg | C-F bond shields the adjacent site from CYP oxidation. |
| Oral Bioavailability (F%) | 22% | 68% | Synergistic effect of higher permeability and lower clearance. |
Late-Stage Fluorination: The XtalFluor-E Advantage
Historically, nucleophilic deoxyfluorination of alcohols and carbonyls relied on DAST (diethylaminosulfur trifluoride). However, DAST is prone to explosive decomposition at elevated temperatures and often yields undesirable elimination (dehydration) byproducts[5].
Modern protocols utilize XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate), a bench-stable crystalline reagent. Unlike DAST, XtalFluor-E requires an exogenous fluoride source (such as Et₃N·3HF) to initiate the reaction[5]. This controlled release of nucleophilic fluoride drastically reduces carbocation-mediated elimination pathways, resulting in higher yields and superior functional group tolerance[6].
Caption: Workflow for late-stage XtalFluor-E deoxyfluorination and subsequent metabolic validation.
Experimental Methodologies
Protocol A: Nucleophilic Deoxyfluorination of Alcohols using XtalFluor-E
This protocol is designed as a self-validating system; the inclusion of ¹⁹F-NMR ensures immediate confirmation of C-F bond formation prior to biological screening.
Reagents & Materials:
-
Aliphatic alcohol substrate (1.0 equiv)
-
XtalFluor-E (1.5 equiv)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve the alcohol substrate (1.0 mmol) in 5.0 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Causality: Strict anhydrous conditions are mandatory. Trace water will competitively hydrolyze XtalFluor-E, depleting the reagent and generating corrosive HF gas prematurely.
-
-
Promoter Addition: Add Et₃N (1.0 mmol) followed by Et₃N·3HF (2.0 mmol) to the solution at room temperature. Stir for 5 minutes.
-
Causality: Et₃N·3HF acts as the exogenous nucleophilic fluoride source required by XtalFluor-E[5]. The supplementary Et₃N slightly buffers the system, mitigating acid-catalyzed degradation of sensitive substrates while maintaining enough acidity to suppress E2 elimination.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add XtalFluor-E (1.5 mmol) in one portion.
-
Causality: The initial attack of the hydroxyl group on the sulfinium center is highly exothermic. Cooling controls the reaction kinetics, preventing the formation of transient carbocations that lead to alkene byproducts.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring conversion via LC-MS.
-
Quenching & Validation: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Step: Dissolve a crude aliquot in CDCl₃ and perform a rapid ¹⁹F-NMR scan. A distinct multiplet between -150 to -220 ppm confirms successful aliphatic fluorination.
-
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Once the fluorinated analog is synthesized, its metabolic shielding must be empirically validated against the non-fluorinated lead.
Reagents & Materials:
-
Pooled Human Liver Microsomes (20 mg/mL)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (Solution A + Solution B)
-
Cold Acetonitrile (ACN) containing Internal Standard (IS)
-
Positive Control: Verapamil (highly cleared)
Step-by-Step Procedure:
-
Incubation Matrix Preparation: In a 96-well plate, prepare an incubation mixture containing 0.5 mg/mL HLM protein and 1 µM of the fluorinated test compound in 0.1 M potassium phosphate buffer.
-
Causality: The physiological pH (7.4) ensures the native conformational integrity and optimal catalytic activity of the CYP450 enzymes embedded in the microsomes.
-
-
Thermal Equilibration: Pre-incubate the plate at 37 °C for 5 minutes in a shaking water bath.
-
Enzymatic Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH) to each well.
-
Causality: CYP450-mediated oxidation is strictly dependent on the electron transfer facilitated by the NADPH cofactor. Without it, metabolic turnover will not occur.
-
-
Kinetic Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction well into 150 µL of ice-cold ACN containing the IS.
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously extracting the remaining drug for analysis.
-
-
Data Acquisition: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life (
) and intrinsic clearance ( ).-
Self-Validation Step: The positive control (Verapamil) must exhibit a
of <15 minutes. If Verapamil is not cleared, the NADPH batch is inactive or the microsomes are degraded, invalidating the assay.
-
References
-
The Many Roles for Fluorine in Medicinal Chemistry ACS Publications URL:[Link]
-
Full article: The role of fluorine in medicinal chemistry Taylor & Francis Online URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies Pharmacy Journal URL:[Link]
-
Late-Stage Fluorination: From Fundamentals to Application PMC - National Institutes of Health URL:[Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery Chimia URL:[Link]
-
Deoxyfluorination of Hydroxy-Substituted Boronates ACS Organic & Inorganic Au URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated building blocks. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, such as lipophilicity, metabolic stability, and binding affinity. The synthesis of this compound, however, can present several challenges. This guide provides a systematic approach to troubleshooting common issues encountered during its preparation.
The most common synthetic route involves a two-step process: a Claisen condensation to form the β-keto ester intermediate, followed by an amination reaction.
Part 1: Claisen Condensation for Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
The first critical step is the formation of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate via a mixed Claisen condensation between ethyl difluoroacetate and ethyl chloroacetate.
Troubleshooting Guide: Claisen Condensation
Issue 1: Low or No Yield of the β-Keto Ester
Question: I am not getting the expected yield for the Claisen condensation. What are the possible causes and how can I improve it?
Answer: Low yields in a Claisen condensation can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Moisture Contamination: The base used in the Claisen condensation, typically sodium ethoxide, is extremely sensitive to moisture. Any water present will consume the base and inhibit the formation of the necessary enolate.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. It is recommended to use freshly opened or properly stored anhydrous solvents.
-
-
Base Stoichiometry and Quality: The Claisen condensation requires at least one full equivalent of base because the resulting β-keto ester is more acidic than the starting esters and will be deprotonated by the alkoxide base.[1][2]
-
Solution: Use at least 1.05 to 1.1 equivalents of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. Ensure the base is of high purity and has not degraded due to improper storage.
-
-
Reaction Temperature: The initial enolate formation is typically carried out at low temperatures to control the reaction rate and minimize side reactions. However, the condensation itself may require heating to proceed at a reasonable rate.[3]
-
Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the base and esters. After the initial mixing, gradually warm the reaction mixture to room temperature or gently heat (e.g., 50-65 °C) to drive the reaction to completion.[3] Monitor the reaction progress by TLC or GC-MS.
-
-
Purity of Starting Materials: Impurities in the starting esters, particularly acidic or reactive impurities, can interfere with the reaction.
-
Solution: Use high-purity ethyl difluoroacetate and ethyl chloroacetate. If necessary, distill the starting materials before use.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. How can I minimize this?
Answer: The formation of side products is a common issue in mixed Claisen condensations. The primary side reactions are the self-condensation of each of the starting esters.
-
Self-Condensation of Ethyl Chloroacetate: This is often the more prevalent side reaction.
-
Solution: Employ a strategy where the less reactive ester (in this case, often ethyl chloroacetate) is added slowly to a mixture of the more reactive ester (ethyl difluoroacetate) and the base. This maintains a low concentration of the enolate of ethyl chloroacetate.
-
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting self-condensation.
-
Solution: Ensure efficient stirring throughout the reaction, especially during the addition of reagents.
-
Experimental Protocol: Claisen Condensation
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
Anhydrous Ethanol
-
Sodium metal
-
Ethyl difluoroacetate
-
Ethyl chloroacetate
-
Anhydrous Diethyl Ether
-
Aqueous HCl (e.g., 1 M)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Esters: Slowly and simultaneously add ethyl difluoroacetate and ethyl chloroacetate to the cooled sodium ethoxide solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench by pouring it over crushed ice. Acidify the aqueous mixture with dilute HCl to a pH of 3-4.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-4,4-difluoro-3-oxobutanoate.
Visualization of the Claisen Condensation Workflow
Caption: Workflow for the Claisen Condensation step.
Part 2: Amination of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
The second step involves the reaction of the β-keto ester with an amine source, such as ammonia or an ammonium salt, to yield the desired Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate.
Troubleshooting Guide: Amination
Issue 1: Incomplete Reaction or Low Conversion
Question: My amination reaction is not going to completion. How can I improve the conversion?
Answer: Incomplete amination can be due to several factors related to the reactivity of the β-keto ester and the reaction conditions.
-
Amine Source and Stoichiometry: The choice of the aminating agent is crucial. Gaseous ammonia, aqueous ammonium hydroxide, or an ammonium salt like ammonium acetate can be used.
-
Solution: Using a slight excess of the aminating agent can help drive the reaction to completion. For example, using 1.1 to 1.5 equivalents of ammonium acetate is a common practice.
-
-
Reaction Temperature and Time: The amination of β-keto esters is often carried out at elevated temperatures.
-
Solution: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Temperatures between 50-80 °C are typical. Monitor the reaction progress over time to determine the optimal reaction duration.
-
-
Catalyst: While not always necessary, an acid or base catalyst can sometimes facilitate the reaction.
-
Solution: For reactions with ammonium salts, the in-situ generated acid/base equilibrium is often sufficient. If using ammonia, a catalytic amount of a Lewis acid might be beneficial.
-
Issue 2: Formation of Isomers and Impurities
Question: I am observing a mixture of E/Z isomers and other impurities in my final product. How can I control the stereochemistry and improve the purity?
Answer: The formation of geometric isomers (E/Z) is common in the synthesis of β-enamino esters. The stability of the final product is also a consideration.
-
Isomer Control: The ratio of E/Z isomers can be influenced by the solvent, temperature, and the nature of the substituents. For β-enamino esters, the Z-isomer is often stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl.
-
Solution: While difficult to control completely, running the reaction under thermodynamically controlled conditions (higher temperature, longer reaction time) may favor the formation of the more stable isomer. The isomers can often be separated by column chromatography.
-
-
Product Stability and Purification: β-enamino esters can be sensitive to acidic or basic conditions and may hydrolyze back to the β-keto ester.
-
Solution: During workup, avoid strong acids or bases. A neutral workup is preferred. For purification, column chromatography on silica gel is a common method. Use a solvent system with moderate polarity, such as a mixture of hexanes and ethyl acetate. The product should be stored in a cool, dry, and dark place to prevent degradation.
-
Experimental Protocol: Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Crude Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
-
Ammonium acetate
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 4-chloro-4,4-difluoro-3-oxobutanoate in ethanol.
-
Addition of Amine Source: Add ammonium acetate to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Amination Workflow
Caption: Workflow for the Amination and Purification steps.
Summary of Key Parameters and Recommendations
| Step | Parameter | Recommendation | Potential Issue |
| Claisen Condensation | Moisture | Use anhydrous conditions | Low yield |
| Base | Use at least 1.05 eq. of strong base | Incomplete reaction | |
| Temperature | Initial low temp, then heat | Side reactions | |
| Amination | Amine Source | Use a slight excess of ammonium salt | Low conversion |
| Temperature | Heat to 50-80 °C | Slow reaction | |
| Purification | Method | Column chromatography | Isomer co-elution |
| Workup | Neutral or mildly basic conditions | Product degradation | |
| Storage | Conditions | Cool, dry, dark, inert atmosphere | Decomposition |
References
-
ResearchGate. (n.d.). Synthesis route of E0199. Retrieved from [Link]
-
Wang, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link]
-
Andrews, P. C., et al. (2004). Stereoselective synthesis of β-amino-α-fluoro esters via diastereoselective fluorination of enantiopure β-amino enolates. Flinders University. Retrieved from [Link]
-
Fustero, S., et al. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Chiral β-Enamino Esters from Methyl Propiolate. Retrieved from [Link]
-
Fustero, S., et al. (1999). New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and beta-Enamino Ketones. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Catalytic Synthesis of β-Enaminoesters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-amino-4,4-difluorobut-2-enoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate. Retrieved from [Link]
-
ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
Xiao, Z. Y., et al. (2010). (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate. PMC. Retrieved from [Link]
-
Scerba, M. T., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate. Retrieved from [Link]
-
Mol-Instincts. (n.d.). ethyl 4,4,4-trichloro-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]
-
PDXScholar. (n.d.). Fluorinated Esters: Synthesis and Identification. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Welcome to the technical support guide for the synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate. This document is intended for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) have been compiled to address common challenges, particularly the formation of side products, and to provide effective, field-tested solutions.
Overview of the Core Synthesis
The target molecule, Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate, is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through the reaction of a suitable starting material like ethyl 4,4-dichloro-4,4-difluoroacetoacetate with an amine source, such as ammonia. While the reaction appears straightforward, the presence of multiple reactive sites on the starting material can lead to the formation of undesired side products.
The primary reaction involves the nucleophilic attack of ammonia on the carbonyl group of the starting material, followed by dehydration to form the enamine product. The success of this synthesis hinges on carefully controlling the reaction conditions to favor this pathway over competing reactions.
Troubleshooting Guide: Side Product Formation
This section addresses specific issues you may encounter during the synthesis, with a focus on identifying and mitigating the formation of common side products.
Question 1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS analysis that are not my desired product. What are the likely side products?
Answer:
When synthesizing Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate, several side products can form depending on the reaction conditions. Here are the most common culprits:
-
Dimerization Products: Self-condensation of the starting material or the product can lead to the formation of higher molecular weight impurities.
-
Over-ammonation Products: If the reaction is not carefully controlled, the chlorine atom can be substituted by another amino group, leading to a diamino product.
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the ester group or the starting material.
-
Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient reaction time or temperature.
Table 1: Common Side Products and Their Identification
| Side Product | Probable Cause | Identification |
| Dimerized Impurities | High reaction temperature or concentration | Higher molecular weight peaks in GC-MS |
| Diamino Product | Excess ammonia, prolonged reaction time | Mass peak corresponding to the substitution of Cl with NH2 |
| Hydrolyzed Ester | Presence of water in reagents or solvent | Carboxylic acid peak in IR, different retention time in HPLC |
| Unreacted Starting Material | Insufficient reaction time or temperature | Mass peak of the starting material in GC-MS |
Question 2: I am observing a significant amount of a diamino side product. How can I minimize its formation?
Answer:
The formation of the diamino side product is a classic example of a competing nucleophilic substitution reaction. To minimize its formation, you need to control the stoichiometry and reaction conditions carefully.
Potential Cause: The primary cause is an excess of the aminating agent (ammonia) or prolonged reaction times, which allows for the slower substitution of the vinyl chloride.
Recommended Solutions:
-
Stoichiometric Control: Use a slight excess of the amine or ammonium salt, typically between 1.1 to 4.0 equivalents.[1] This ensures complete consumption of the starting material without providing a large excess that would favor the second substitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While temperatures from 60°C to 120°C can be used, starting at the lower end of this range can improve selectivity.[1]
-
Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction to prevent further conversion to the diamino product. Reaction times are typically between 1 to 24 hours.[1]
Question 3: My final product is a dark oil and shows broad peaks in the NMR, suggesting impurities. What is the likely cause and how can I improve the purity?
Answer:
A dark, oily product with poor analytical data often points to the presence of polymeric or degradation byproducts.
Potential Cause: This is often a result of running the reaction at too high a temperature or for an extended period, leading to decomposition and polymerization. The presence of acid or base impurities can also catalyze these side reactions.
Recommended Solutions:
-
Purification: The product can often be purified by distillation under reduced pressure or by column chromatography.[1]
-
Solvent Choice: Using a solvent like ethanol can be advantageous as it has a convenient boiling point and is water-soluble, which can simplify workup.[1]
-
Controlled Workup: During the workup, ensure that any acidic or basic washes are done quickly and at low temperatures to prevent hydrolysis or degradation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this synthesis?
A1: The reaction is typically conducted at temperatures ranging from 60°C to 120°C.[1] It is advisable to start with a lower temperature (e.g., 65°C) and monitor the reaction progress.[2] If the reaction is too slow, the temperature can be gradually increased.
Q2: What is the recommended solvent for this reaction?
A2: Ethanol is a preferred solvent because it is water-soluble and has a suitable boiling point for the reaction.[1] Other solvents like aromatic hydrocarbons can also be used.[1]
Q3: Is an acid catalyst necessary for this reaction?
A3: No, an acid catalyst is typically not needed for this reaction.[1] The reaction proceeds via nucleophilic attack of the amine on the carbonyl group.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1] This allows you to track the consumption of the starting material and the formation of the product and side products.
Key Experimental Protocol: Synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Ethyl 4,4-dichloro-4,4-difluoroacetoacetate
-
Ammonium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl 4,4-dichloro-4,4-difluoroacetoacetate, ammonium acetate (1.1 to 4.0 equivalents), ethanol, and a small amount of water.
-
Heat the mixture to a temperature between 60°C and 85°C.[1]
-
Stir the reaction mixture and monitor its progress by GC or TLC. The reaction is typically complete within 1 to 24 hours.[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway and a key competing side reaction.
Caption: Reaction scheme for the synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate and a major side product.
References
- Method for the preparation of a 3-amino-4,4,4-trihalocrotonate. (1996). Google Patents.
-
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (C6H8ClF2NO2). (n.d.). PubChem. Retrieved from [Link]
- Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011). Google Patents.
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (2017). PMC. Retrieved from [Link]
- A process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2009). Google Patents.
Sources
Stability and storage conditions for Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, causally-driven framework for handling Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 136757-13-6) .
This compound is a highly specialized fluorinated enamine (a
Below, you will find quantitative data, a mechanistic degradation workflow, and a self-validating troubleshooting guide to ensure the integrity of your synthetic pipelines.
Part 1: Quantitative Data & Baseline Specifications
To ensure reproducible results, your reagent must meet the following baseline parameters before initiating any synthetic workflow.
Table 1: Physical Properties and Storage Parameters
| Parameter | Specification / Value | Scientific Rationale |
| CAS Number | 136757-13-6 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₈ClF₂NO₂ | Determines stoichiometric calculations (MW: 199.58 g/mol ). |
| Optimal Storage Temp | -20°C (Long-term) / 2-8°C (Short-term) | Suppresses thermal degradation and E/Z double-bond isomerization. |
| Atmosphere | Anhydrous Argon or Nitrogen | Prevents ambient moisture from initiating acid-catalyzed hydrolysis. |
| Purity Threshold | Impurities (e.g., |
Part 2: Mechanistic Workflow of Degradation & Prevention
Understanding the causality of reagent failure is critical. The diagram below illustrates the divergent pathways of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate when exposed to ambient conditions versus best-practice storage.
Workflow: Degradation pathways and storage protocols for fluorinated enamines.
Part 3: Troubleshooting Guide & FAQs
Q1: My reaction yields have dropped significantly when using a batch of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate that has been stored in the fridge for three months. What is happening?
Causality: You are likely experiencing moisture-induced hydrolysis. Fluorinated enamines are highly electrophilic [2]. The nitrogen lone pair donates electron density into the double bond, making the
Q2: I ran a ¹H NMR on a fresh batch to verify purity, but I see peak splitting and complex multiplets where I expected sharp singlets for the enamine protons. Is the batch impure?
Causality: Not necessarily.
Q3: We are scaling up a pyrimidinedione synthesis using this building block. Are there thermal hazards I should be aware of? Causality: Yes. While the enamine itself is relatively stable at room temperature, reactions involving nucleophilic additions to this compound (e.g., condensation with amidines or ureas) can be highly exothermic[3]. Elevated temperatures (>60°C) in the presence of trace moisture will rapidly accelerate the hydrolysis pathway described in Q1, outcompeting your desired cyclization reaction. Resolution: Implement a controlled-addition protocol. Pre-cool your reaction vessel to 0°C, add the Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate dropwise as a solution in an anhydrous solvent (e.g., DMF or THF), and only allow the reaction to warm to room temperature or reflux once the initial nucleophilic attack is complete [3].
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your drug development pipeline, do not rely on assumptions. Use the following self-validating protocols to handle and verify your reagent.
Protocol A: Anhydrous Aliquoting and Storage
Objective: Prevent atmospheric moisture from initiating hydrolysis during repeated reagent access.
-
Equilibration: Remove the sealed bottle of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate from the -20°C freezer. Place it in a vacuum desiccator and allow it to reach ambient temperature (approx. 1-2 hours). Validation: The exterior of the bottle must be completely free of condensation before proceeding.
-
Inert Purge: Transfer the bottle to a glovebox or use a Schlenk line. Purge the headspace with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and provides a better blanket).
-
Aliquoting: Divide the bulk material into single-use amber glass vials (to protect from UV-induced E/Z isomerization).
-
Sealing: Seal each vial with a PTFE-lined cap and wrap with Parafilm. Store immediately at -20°C.
Protocol B: Quality Control via ¹⁹F and ¹H NMR
Objective: Confirm the structural integrity of the enamine prior to a critical synthetic step.
-
Sample Prep: Dissolve 10 mg of the reagent in 0.5 mL of anhydrous CDCl₃ (stored over molecular sieves).
-
¹H NMR Execution: Acquire a standard proton spectrum.
-
Validation Check: Look for the broad singlet of the -NH₂ protons (typically exchanging, ~6.0-8.0 ppm depending on concentration and H-bonding) and the characteristic quartet/triplet of the ethyl ester group. If a sharp singlet appears around 3.5-4.0 ppm, this indicates the -CH₂- group of the degraded
-keto ester.
-
-
¹⁹F NMR Execution: Acquire a fluorine spectrum (with or without proton decoupling).
-
Validation Check: The -CF₂Cl group should appear as a distinct signal. A shift in this signal indicates that the electronic environment has changed, confirming hydrolysis to the ketone. Proceed with synthesis only if the
-keto ester signals are absent.
-
References
-
Current Fluoroorganic Chemistry - ACS Publications Source: acs.org URL: [Link]
- Source: google.
Optimizing reaction conditions for Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Technical Support Center: Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate Optimization
Case ID: OPT-136757-13-6
Subject: Process Optimization & Troubleshooting for
Executive Summary & Molecule Profile
Target Molecule: Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
CAS Registry Number: 136757-13-6
Structure:
This guide addresses the synthesis of the target molecule via the amination of its
Core Reaction Logic & Mechanism
The synthesis relies on the nucleophilic attack of ammonia (generated in situ) on the ketone carbonyl, followed by dehydration.
Reaction Scheme (DOT Visualization):
Caption: Reaction pathway from keto-ester to enamine via hemiaminal dehydration. Note the reversibility.
Optimized Experimental Protocol
Objective: Maximize conversion (>98%) and isolate high-purity product without chromatography.
Reagents:
-
Ethyl 4-chloro-4,4-difluoroacetoacetate (1.0 eq)
-
Ammonium Acetate (3.0 - 4.0 eq)
-
Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal)
-
Catalyst: Glacial Acetic Acid (0.1 eq - optional, accelerates rate)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For Toluene protocols, attach a Dean-Stark trap.
-
Charging: Charge the flask with Ethyl 4-chloro-4,4-difluoroacetoacetate and the solvent (5-10 volumes).
-
Reagent Addition: Add Ammonium Acetate in a single portion. The excess is crucial to drive the equilibrium to the right.
-
Reaction:
-
Ethanol Route: Heat to reflux (
) for 4-6 hours. -
Toluene Route: Heat to reflux (
) with continuous water removal until no more water collects in the trap (approx. 3-5 hours).
-
-
Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the keto-ester peak.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove solvent.
-
Dissolve residue in Ethyl Acetate or DCM.
-
Wash with water (
) to remove excess Ammonium Acetate. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: The product usually solidifies upon cooling or standing. Recrystallization from Hexane/Ethyl Acetate or distillation (vacuum) can be performed if necessary.
Troubleshooting Guide (Q&A)
Category 1: Reaction Conversion & Kinetics
Q: I am observing incomplete conversion (approx. 80%) even after 12 hours of reflux. How do I push the reaction to completion?
-
Root Cause: This reaction is equilibrium-limited. Accumulation of water prevents the forward reaction.
-
Solution:
-
Switch Solvent: Move from Ethanol to Toluene or Cyclohexane and use a Dean-Stark apparatus to physically remove water from the system.
-
Increase Stoichiometry: Increase Ammonium Acetate to 4.0 - 5.0 equivalents.
-
Acid Catalysis: Add 5-10 mol% Acetic Acid or Trifluoroacetic Acid (TFA). The protonation of the ketone carbonyl facilitates nucleophilic attack by ammonia.
-
Q: Why does the reaction mixture turn dark/black during reflux?
-
Root Cause: Thermal decomposition or polymerization of the enamine, often caused by trace metal impurities or excessive temperature.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is run under Nitrogen or Argon.
-
Temperature Control: If using Toluene, ensure the oil bath is not overheated (
). Consider using Benzene (if safety permits) or Cyclohexane to lower the boiling point, though reaction time will increase.
-
Category 2: Impurity Profile & Stability
Q: I see a side product with a mass corresponding to [M-Cl+H]. Is the
-
Root Cause: Reductive dechlorination. While
is more stable than , it can undergo reduction in the presence of metals or radical initiators. -
Solution:
-
Check Equipment: Use glass-lined or passivated stainless steel reactors. Avoid direct contact with reactive metals (Fe, Zn) at high temperatures.
-
Reagent Quality: Ensure Ammonium Acetate is analytical grade and free of heavy metals.
-
Q: The product reverts to the starting material during storage. How do I stabilize it?
-
Root Cause: Hydrolysis. Enamines are sensitive to moisture, which hydrolyzes the
bond back to the ketone ( ). -
Solution:
-
Storage Conditions: Store under inert gas (Argon) at
. -
Desiccants: Store the solid product with a sachet of silica gel or molecular sieves.
-
Comparative Solvent Data
| Parameter | Ethanol (EtOH) | Toluene | Cyclohexane |
| Boiling Point | |||
| Water Removal | No (Soluble) | Yes (Azeotrope) | Yes (Azeotrope) |
| Reaction Rate | Moderate | Fast | Slow |
| Yield (Typical) | 75-85% | 85-95% | 80-90% |
| Workup | Concentration req. | Phase separation possible | Phase separation possible |
Diagnostic Logic Flowchart
Caption: Decision tree for diagnosing low yield or purity issues during synthesis.
References
-
Synthesis of Ethyl 3-amino-4,4,4-trifluorobut-2-eno
- Source: Fujifilm Wako Chemicals / ChemicalBook
- Relevance: Describes the standard amination protocol for fluorinated acetoacetates using ammonium acetate and azeotropic distill
-
URL:
-
Method for synthesizing ethyl 4,4-difluoroacetoacet
- Source: Patent CN102206155A (Google P
- Relevance: Details the Claisen condensation conditions for the difluoro-precursor, establishing the stability limits of the fluorin
-
URL:
-
Production of 3-amino-4,4,4-trifluorocrotonic acid esters
- Source: P
- Relevance: Provides industrial-scale parameters for the reaction of alkyl trifluoroacet
-
URL:
-
Stability Studies of
-Amino Difluoromethyl Ketones- Source: N
- Relevance: Discusses the metabolic and chemical stability of the -amino-difluoro motif, relevant for storage and handling.
-
URL:
Removing water from aminocrotonate synthesis reactions
Technical Support Center: Aminocrotonate Synthesis & Water Removal
Role: Senior Application Scientist
Topic: Dehydration Strategies in
Executive Summary: The Equilibrium Challenge
The synthesis of
For researchers in drug development—particularly those synthesizing calcium channel blockers (e.g., Nifedipine precursors)—effective water removal is not just about yield; it is about preventing the hydrolytic degradation of the unstable enamine product.
Reaction Mechanism & Water Interference
The following diagram illustrates the competitive equilibrium and the critical points where water removal drives the forward reaction.
Figure 1: Mechanistic pathway showing the reversible nature of aminocrotonate formation. Removal of the H₂O node is required to stop the red hydrolysis loop.
Troubleshooting Module A: Azeotropic Distillation (Dean-Stark)
This is the industry "workhorse" method. It uses a solvent that forms a low-boiling azeotrope with water to carry moisture out of the reactor into a trap [2].[1]
Q: I am refluxing with a Dean-Stark trap, but no water is collecting. Why? A: This is a thermodynamic or insulation issue.
-
Check the Azeotrope: Ensure your solvent actually forms an azeotrope with water. Toluene is standard, but if your reaction temperature is too low, the vapor pressure of water may be insufficient.
-
Insulate the Riser: The vapor path from the flask to the condenser (the "riser") must be hot. If it is uninsulated, the azeotrope condenses before reaching the trap and falls back into the flask. Action: Wrap the riser in aluminum foil or glass wool.
-
Solvent Volume: If the trap is not pre-filled, the first ~10-20 mL of distillate will fill the trap rather than separating. Action: Pre-fill the Dean-Stark trap with your chosen solvent before heating.
Q: The distillate in the trap is cloudy/emulsified and won't separate. A: This is common with amine-rich reactions.
-
Amine Carryover: Short-chain amines (e.g., methylamine) can vaporize and act as surfactants, emulsifying the water-solvent interface.
-
Action: Cool the trap slightly (wrap with a wet paper towel) to encourage phase separation. If the problem persists, add a pinch of sodium chloride (brine effect) to the trap to force separation.
Q: My product is degrading/polymerizing despite water removal.
A: You are likely overheating.
Table 1: Solvent Selection for Azeotropic Distillation
| Solvent | Boiling Point (°C) | Azeotrope BP w/ H₂O (°C) | % H₂O in Azeotrope | Suitability |
| Toluene | 110.6 | 85.0 | 20.2% | Best Balance. High water capacity, moderate heat. |
| Benzene | 80.1 | 69.3 | 8.9% | High Risk. Carcinogenic. Good for temp-sensitive products. |
| Cyclohexane | 80.7 | 69.5 | 8.4% | Safe Alternative. Lower water capacity means longer reaction times. |
| Xylenes | ~140 | 94.5 | 40.0% | Too Hot. Only for highly stable intermediates. |
Troubleshooting Module B: Adsorptive Desiccation (Molecular Sieves)
For thermally unstable products or small-scale (mg to g) synthesis, molecular sieves are the "Precision Tool" [3].
Q: I added Molecular Sieves (4A) directly to the flask, but the reaction stalled. A: You likely trapped your amine. Mechanism: 4A sieves have a pore size of 4 Ångstroms. Small primary amines (like methylamine) can fit inside these pores and get trapped, removing a reactant from the equilibrium. Action: Switch to 3A Molecular Sieves . Their pore size (3 Å) excludes most organic amines while still adsorbing water (approx. 2.8 Å).
Q: The reaction mixture turned into a thick sludge, stopping the stir bar. A: Mechanical attrition of the sieves. Magnetic stir bars grind zeolite beads into a fine dust (alumina/silica), which creates a slurry. This dust can also catalyze side reactions. Action:
-
Use Rod-shaped sieves rather than beads (less rolling friction).
-
Use an overhead stirrer with a suspended basket for the sieves, keeping them out of the direct path of the impeller.
Q: How do I know if my sieves are actually active? A: The "Hand Test" is a quick qualitative check. Protocol: Place a small amount of sieves in your palm (wearing nitrile gloves). Add a few drops of water.
-
Result: If you feel significant heat generation (exothermic adsorption), they are active. If they remain cool, they are "dead" and must be regenerated (heated to 250°C under vacuum for 12h).
Troubleshooting Module C: Continuous Flow & Scale-Up
Modern synthesis often utilizes tubular reactors to manage the exotherm and equilibrium simultaneously [4].
Q: My flow reactor is clogging after 30 minutes.
A: Product precipitation.
-
Increase the solvent-to-reactant ratio.
-
Add a back-pressure regulator (BPR) to keep the system pressurized, allowing you to run at temperatures above the solvent's atmospheric boiling point (superheating), which increases solubility.
Q: How do I remove water in a continuous flow setup without a Dean-Stark? A: Use an in-line membrane separator or a packed bed. Action: Pass the reactor effluent through a column packed with activated 3A molecular sieves before collecting the fraction. Alternatively, use a hydrophobic membrane separator (e.g., Zaiput) if a biphasic system is used.
Experimental Protocols
Protocol A: Standard Dean-Stark Synthesis
Best for: Stable substrates, >10g scale.
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add
-keto ester (1.0 eq), Amine source (1.1–1.2 eq), and Toluene (5–10 mL per gram of reactant). -
Catalyst: Add Glacial Acetic Acid (0.05 eq) or Ammonium Acetate if using ammonia gas.
-
Reflux: Heat the oil bath to 120-125°C (for Toluene). Ensure vigorous reflux.
-
Monitor: Watch the trap. Water will pool at the bottom.
-
Endpoint: Reaction is complete when water volume ceases to increase (typically 3–6 hours).
-
Workup: Cool to RT. If product crystallizes, filter. If soluble, evaporate Toluene under reduced pressure.
Protocol B: Molecular Sieve Batch Synthesis
Best for: Thermally sensitive substrates, <5g scale.
-
Activation: Activate 3A Molecular Sieves (powder or beads) at 250°C under high vacuum for 12 hours. Store under Argon.
-
Charge: In a flame-dried flask, add reactants and anhydrous solvent (Ethanol or Methanol).
-
Desiccant: Add 200–300 mg of activated sieves per mmol of water expected.
-
Stirring: Stir gently at Room Temperature (RT) or mild heat (40°C) for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove sieve dust before evaporation.
Troubleshooting Logic Tree
Use this decision tree to select the correct water removal method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal dehydration strategy based on thermal stability and scale.
References
-
Reaction Equilibrium & Kinetics
-
Azeotropic Distillation (Dean-Stark)
-
Molecular Sieves in Synthesis
-
Molecular Sieves: Adsorbents and Drying Agents. Sigma-Aldrich Technical Bulletin.
-
-
Continuous Flow Synthesis
- Process for Continuous Flow Synthesis of Beta-Amino Crotonate.
-
[Link]
Sources
- 1. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Identifying impurities in Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate via NMR
Technical Support Center: Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate Status: Operational | Tier: Level 3 Specialist Support
Welcome to the Advanced Analytical Support Hub
Subject: Structural Validation & Impurity Profiling of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS: 1240637-23-7 analog/derivative) via NMR Spectroscopy.
Objective: This guide provides autonomous troubleshooting for researchers observing spectral anomalies in fluorinated enamino esters. Unlike standard alkyl esters, the chlorodifluoromethyl (
Part 1: The Diagnostic Baseline (Triage)
Before troubleshooting impurities, you must validate the integrity of the main peak set. The molecule exists in a resonance equilibrium, but the enamine (
Expected Chemical Shift Table (Reference Solvent: )
| Nucleus | Moiety | Shift ( | Multiplicity | Coupling ( | Notes |
| -60.0 to -65.0 | Singlet (or weak Doublet) | Highly sensitive to solvent polarity. | |||
| Vinyl | 5.10 - 5.40 | Singlet (broad) | -- | May show long-range coupling to F. | |
| 7.80 - 8.50 | Broad Singlet | -- | Exchangeable; shift varies with conc. | ||
| 4.15 | Quartet | Standard ethyl ester pattern. | |||
| 1.25 | Triplet | Standard ethyl ester pattern. |
Critical Note: If your
signal appears as an AB quartet (two doublets leaning toward each other), your molecule has lost planarity or acquired a chiral center, likely indicating saturation of the double bond (impurity).
Part 2: Impurity Identification Workflows
Common synthesis routes (e.g., amination of chlorodifluoroacetoacetate) lead to specific degradants. Use the following logic pathways to identify them.
Workflow 1: The "Missing Fluorine" Anomaly
Symptom:
Workflow 2: The Hydrolysis Monitor
Symptom: Appearance of new aliphatic peaks in
Enamino esters are susceptible to hydrolysis, reverting to the keto-ester precursor and releasing ammonia.
Diagnostic Peaks for Hydrolysis (Ethyl 4-chloro-4,4-difluoroacetoacetate):
-
Loss of Vinyl Proton: The peak at ~5.2 ppm decreases.
-
Appearance of Methylene: A new singlet (or multiplet if keto-enol exchange is slow) appears around 3.8 - 4.0 ppm (representing the
protons). -
Shift in Ethyl Group: The ester quartet often shifts slightly upfield (lower ppm) in the keto-ester form compared to the conjugated enamine.
Part 3: Experimental Protocols
Protocol A: Distinguishing Isomers via NOE
Context: The biological activity of enamino esters often depends on the geometry. The
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL dry
or . Avoid protic solvents (MeOH) as they disrupt the internal H-bond. -
Acquisition: Run a 1D NOE difference experiment (or 2D NOESY).
-
Target: Irradiate the Vinyl Proton (~5.2 ppm).
-
Interpretation:
-
-Isomer (cis-amine/ester): You will see a strong NOE enhancement of the Ethyl group protons (ester tail) because the geometry places the ester group on the same side as the vinyl proton (trans to the bulky
group). -
-Isomer: You will see NOE enhancement of the
protons or the (if observing HOESY), indicating the vinyl proton is spatially close to the amine.
-
-Isomer (cis-amine/ester): You will see a strong NOE enhancement of the Ethyl group protons (ester tail) because the geometry places the ester group on the same side as the vinyl proton (trans to the bulky
Protocol B: Quantitative Purity Assay (qNMR)
Context: Determining absolute purity without reference standards of the impurities.
-
Internal Standard (IS): Select Maleic Acid (Singlet @ 6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm). Ensure the IS peak does not overlap with the vinyl proton (5.2 ppm) or the
satellite peaks. -
Relaxation Delay (
): Set seconds. Fluorinated protons and quaternary carbons have long relaxation times. -
Calculation:
Where = Integral area, = Number of nuclei, = Molar mass, = Weight, = Purity.[1][2]
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: My
-
Diagnosis: Not necessarily. This is often due to restricted rotation of the
group or intermediate exchange rates between isomers. -
Solution: Run the NMR at elevated temperature (e.g., 313 K or 323 K). If the peak sharpens into a singlet, it is a dynamic conformational issue, not degradation. If it remains broad or splits further, suspect paramagnetic impurities or polymerization.
Q2: I see a triplet at -120 ppm in the
-
Diagnosis: This is a classic signature of a
group. -
Cause: Reductive dechlorination. If you used metal catalysts (Zn, Mg) or hydrides (NaBH4) during synthesis, you likely replaced the Chlorine with a Hydrogen.
-
Verification: Look for a corresponding triplet of triplets in the proton NMR around 6.0–6.5 ppm (
Hz).
Q3: Why does the
-
Diagnosis: Deuterium exchange.
-
Mechanism:
. -
Solution: This confirms the peak is indeed the amine. To observe it, switch to aprotic solvents like
, , or .
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Cited for: chemical shift ranges and coupling constants for chlorodifluoromethyl groups.
-
Lacerda, V., et al. (2012). "Applications of Fluorine-19 NMR in the Characterization of Fluorinated Organic Compounds." Current Organic Chemistry.
-
Gordillo, A., et al. (2017). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega.
- Cited for: Methodologies on distinguishing enamino ester isomers via NOE.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
- Cited for: qNMR protocols and relax
-
Meyer, A. G., et al. (2003). "Synthesis of
-amino- -fluoro-acrylates." Tetrahedron.- Cited for: Synthesis pathways and expected degradation products of fluorinated acryl
Sources
Thermal decomposition of halogenated enoates
Technical Support Center: Thermal Decomposition of Halogenated Enoates
Topic: Thermal Stability, Decomposition Pathways, and Handling Protocols for Halogenated Enoates (e.g., Ethyl 3-bromo-2-butenoate, Ethyl 4-bromocrotonate). Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.
Introduction: The Stability Paradox
Halogenated enoates are indispensable "linchpins" in heterocyclic synthesis (e.g., Feist-Benary furan synthesis) and transition-metal cross-couplings.[1] However, their utility is matched by their fragility. As a Senior Application Scientist, I often see these reagents fail not due to poor chemistry, but due to a misunderstanding of their thermal decomposition manifolds .
This guide addresses the specific instability of
Module 1: Critical Safety & Hazards (Read First)
⚠️ EMERGENCY ALERT: Lachrymatory & Corrosive Hazard
Most halogenated enoates (especially
-
Symptom: Immediate, severe eye irritation or burning sensation on skin.
-
Action:
-
Eyes: Flush with water for 15 minutes. Do not rub.
-
Skin: Wash with soap and water. Treat as a chemical burn (HF-like protocols are generally not required unless fluorinated, but HBr burns are severe).[1]
-
Spill: Neutralize with weak base (Sodium Bicarbonate) before cleanup to sequester evolved HBr.
-
Module 2: The Chemistry of Decomposition (The "Why")
To troubleshoot effectively, you must understand the invisible enemies attacking your molecule.
Thermal Dehydrohalogenation (The "Elimination" Pathway)
Heating
-
Mechanism: Thermal
-elimination or E1-type pathways. -
Product: Formation of highly reactive alkynes or allenes.
-
Consequence: The evolved HBr acts as an autocatalyst, accelerating further decomposition and darkening the material.
Radical Polymerization (The "Tar" Pathway)
The double bond, activated by the ester group, is susceptible to radical polymerization, especially if the inhibitor (e.g., BHT) is consumed or removed during purification.
-
Trigger: Heat + trace peroxides (from air exposure).
-
Result: Viscous oil turning into insoluble black tar/solid.
Hydrolysis (The "Wet" Pathway)
Moisture attacks the ester or the C-X bond (via
-
Result: Formation of carboxylic acids and alcohols, which ruin stoichiometry in subsequent coupling reactions.
Module 3: Visualization of Degradation Pathways
The following diagram maps the causality of decomposition, helping you identify which pathway is destroying your yield.
Figure 1: Mechanistic pathways of halogenated enoate decomposition.[1] Note the autocatalytic role of HBr.
Module 4: Troubleshooting & FAQs
Scenario A: Distillation Issues
Q: My distillate is turning purple/black and smoking. What is happening?
-
Diagnosis: You are witnessing HBr evolution and iodine/bromine release (if iodinated/brominated). The black color is likely polymerization initiated by the heat and lack of inhibitors.
-
The Fix:
-
Lower the Bath Temperature: Never exceed 110°C bath temperature. Use a higher vacuum (<10 mmHg) to lower the boiling point.
-
Add Inhibitors: Add Copper turnings or Phenothiazine (0.1%) to the distillation flask. Copper acts as a radical scavenger and helps complex free halides [1].
-
Base Wash: Before distillation, wash the organic layer with cold 5%
to remove trace acid that catalyzes decomposition.
-
Q: The boiling point is fluctuating wildly.
-
Diagnosis: Gaseous decomposition products (HBr, CO2) are breaking the vacuum.
-
The Fix: Stop the distillation. The material is degrading faster than it is distilling. Switch to column chromatography (rapid filtration through silica) or use the crude material if purity permits.
Scenario B: Storage & Handling
Q: The liquid in the bottle has developed a crust/solid precipitate.
-
Diagnosis: This is likely the carboxylic acid derivative formed from hydrolysis, or a polymer crust.
-
The Fix: Filter the liquid through a glass frit under inert atmosphere. Do not try to redissolve the solid. Check the pH of the filtrate; if acidic, the bulk is compromising.
Q: Can I store this at room temperature?
-
Answer: No.
-
Protocol: Store at 2°C to 8°C (refrigerator) under an Argon atmosphere . Light sensitivity requires amber bottles or foil wrapping.
Module 5: Standard Operating Procedures (SOPs)
Protocol 1: Safe Vacuum Distillation of Ethyl 3-Bromocrotonate
Goal: Purify the reagent without triggering thermal runaway.
-
Preparation:
-
Wash crude reaction mixture with cold water, then sat.
, then brine. -
Dry over
(avoid as it can sometimes complex with esters). -
Add Stabilizer: Add 0.05% w/w Phenothiazine or a few strands of clean Copper wire to the boiling flask [2].
-
-
Setup:
-
Use a short-path distillation head (Vigreux columns increase residence time and heat exposure).[1]
-
Ensure vacuum is stable at <5 mmHg .
-
-
Execution:
-
Heat oil bath slowly. Target vapor temperature: ~85-95°C (pressure dependent).
-
Stop condition: If the pot residue becomes viscous or emits white fumes (HBr), stop immediately.
-
Protocol 2: Reaction Monitoring
Goal: Determine if the reagent is decomposing during your synthesis.
-
Method: TLC (Thin Layer Chromatography).
-
Visualization: UV (254 nm) and
stain. -
Sign of Trouble: A "streak" from the baseline indicates polymerization or acid formation. A spot moving faster than the product often indicates the elimination product (alkyne/allene).
Module 6: Quantitative Data & Specifications
| Property | Ethyl 3-bromocrotonate (Isomer Mix) | Ethyl 4-bromocrotonate | Notes |
| Boiling Point | ~94-95°C @ 12 mmHg [3] | ~98-99°C @ 14 mmHg [4] | High vacuum recommended. |
| Density | 1.402 g/mL | 1.40 g/mL | Denser than water. |
| Storage Temp | 2-8°C | 2-8°C | Critical parameter.[1][2] |
| Stabilizers | Copper, Phenothiazine | Silver wool, Epoxides | Ag wool precipitates halides. |
| Major Impurity | Ethyl acetoacetate (hydrolysis) | Crotonolactone (cyclization) | Check by NMR/GC. |
References
-
BenchChem. (2025).[2][3] Preventing polymerization in reactions with alpha,beta-unsaturated esters.[3] Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 4-bromocrotonate Technical Grade Specification Sheet. Retrieved from
-
ChemicalBook. (2025). Ethyl 3-aminocrotonate and related halo-enoate properties. Retrieved from
-
PrepChem. (2024). Preparation of ethyl 4-bromocrotonate via NBS bromination. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-bromocrotonate. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to ¹H NMR Peak Assignment Workflows for Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Validation
Introduction
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a highly specialized fluorinated enamino ester. It serves as a crucial building block in medicinal chemistry, most notably utilized in the synthesis of pyrimidinedione-based BCAT1/2 inhibitors for oncology therapeutics[1]. For analytical scientists, accurately assigning the ¹H NMR spectrum of this compound is a critical quality control step.
However, the molecule presents unique analytical challenges: a push-pull electronic system, complex heteronuclear coupling from the prochiral -CClF₂ group, and conformational locking via intramolecular hydrogen bonding. This guide objectively compares three distinct analytical workflows for ¹H NMR peak assignment—standard empirical 1D NMR, algorithmic prediction, and advanced multinuclear techniques—providing the causality behind the chemical shifts and self-validating protocols for rigorous structural confirmation.
The Causality of Chemical Shifts (Expertise & Experience)
Before comparing analytical workflows, it is essential to understand the physical chemistry driving the NMR signals of this specific molecule:
-
Resonance-Assisted Hydrogen Bonding (RAHB): The molecule predominantly exists as the Z-isomer, where the amine (-NH₂) and ester carbonyl (-COOEt) groups are cis to one another. This proximity facilitates a strong intramolecular hydrogen bond (NH···O=C). This interaction severely deshields the amine protons, pushing their chemical shift far downfield to approximately 7.6 ppm—a phenomenon well-documented in enaminone systems[2][3].
-
Electronic Push-Pull & Fluorine Coupling: The amine group donates electron density (+M effect) while the -CClF₂ group strongly withdraws it (-I effect). The vinyl proton (=CH-) sits between these competing forces, resonating around 4.95 ppm. Furthermore, the ¹⁹F nuclei (spin ½) couple to this vinyl proton across four bonds (⁴JHF), causing the signal to appear as a broadened singlet or an unresolved multiplet in standard 1D ¹H NMR.
Caption: Logical relationship between molecular conformation and ¹H NMR chemical shifts.
Comparison of Analytical Workflows
We compare three distinct approaches to assigning the ¹H NMR spectrum of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate.
-
Workflow A: Standard 1D ¹H NMR (Empirical Baseline) Cost-effective and rapid. However, it suffers from signal broadening on the vinyl proton due to unresolved ⁴JHF coupling, which can complicate precise integration and purity assessments.
-
Workflow B: Algorithmic Prediction (HOSE Codes / ML) In silico prediction tools utilizing HOSE (Hierarchical Organisation of Spherical Environments) codes or Graph Neural Networks (GNNs) offer high-throughput estimations. While they accurately predict aliphatic signals, they frequently fail to account for the massive ~1.5 ppm downfield shift caused by RAHB in this specific Z-enamine context[4].
-
Workflow C: ¹H{¹⁹F} Decoupled NMR & D₂O Exchange (The Gold Standard) By actively decoupling the ¹⁹F nuclei during ¹H acquisition, the vinyl proton resolves into a sharp, definitive singlet. Coupling this with a D₂O exchange provides a self-validating system to confirm the labile -NH₂ protons.
Caption: Workflow comparison for ¹H NMR assignment of fluorinated enamines.
Quantitative Data Comparison
The table below summarizes the expected chemical shifts across the three evaluated workflows, highlighting the discrepancies introduced by algorithmic prediction and the resolution gained via heteronuclear decoupling.
| Proton Environment | Workflow A: Standard 1D ¹H NMR | Workflow B: Algorithmic Prediction | Workflow C: ¹H{¹⁹F} Decoupled NMR |
| Ethyl -CH₃ | 1.25 ppm (t, 3H, J = 7.1 Hz) | 1.28 ppm (t, 3H) | 1.25 ppm (t, 3H, J = 7.1 Hz) |
| Ethyl -CH₂- | 4.15 ppm (q, 2H, J = 7.1 Hz) | 4.20 ppm (q, 2H) | 4.15 ppm (q, 2H, J = 7.1 Hz) |
| Vinyl =CH- | 4.95 ppm (br s, 1H) | 5.30 ppm (s, 1H) | 4.95 ppm (s, 1H, sharp) |
| Amine -NH₂ | 7.60 ppm (br s, 2H) | 6.10 ppm (s, 2H) | 7.60 ppm (br s, 2H) (Disappears post-D₂O) |
Step-by-Step Methodologies (Workflow C)
To achieve the highest level of trustworthiness and scientific rigor, the following self-validating protocols should be executed.
Protocol 1: ¹H{¹⁹F} Decoupled NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.
-
Probe Tuning: Insert the sample into an NMR spectrometer equipped with a multinuclear probe capable of dual ¹H/¹⁹F tuning (e.g., a Prodigy CryoProbe). Tune and match both the ¹H and ¹⁹F channels.
-
Parameter Optimization: Set the ¹H observation frequency. Configure the ¹⁹F channel for composite pulse decoupling (e.g., GARP) centered at the expected ¹⁹F chemical shift of the -CClF₂ group (typically between -60 to -70 ppm).
-
Acquisition: Acquire the ¹H{¹⁹F} spectrum using a 30° flip angle, a relaxation delay (D1) of 2 seconds, and 16 scans.
-
Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. The previously broad vinyl =CH- signal will resolve into a sharp singlet, allowing for precise integration.
Protocol 2: D₂O Exchange for -NH₂ Validation (Self-Validating System)
-
Baseline Scan: Acquire a standard 1D ¹H NMR spectrum of the sample in CDCl₃. Identify the broad signal at ~7.6 ppm.
-
D₂O Addition: Add 2–3 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Agitation: Cap the tube and shake vigorously for 30 seconds to facilitate the exchange of labile amine protons (R-NH₂ + 2D₂O ⇌ R-ND₂ + 2HDO).
-
Phase Separation: Allow the sample to settle for 5 minutes until the aqueous and organic layers separate.
-
Re-Acquisition: Re-run the 1D ¹H NMR spectrum. The complete disappearance of the ~7.6 ppm peak and the appearance of a new HDO peak at ~4.7 ppm definitively confirms the assignment of the exchangeable -NH₂ protons.
References
- Source: Google Patents (Bayer AG)
-
Isotope Effects on Chemical Shifts in the Study of Intramolecular Hydrogen Bonds Source: MDPI (Molecules) URL:[Link]
-
Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: MDPI (Metabolites) URL:[Link]
Sources
Mechanistic Grounding: Fragmentation Pathways of Fluorinated Butenoates
Title: Interpreting the Mass Spectrum Fragmentation of Fluorinated Butenoates: A Comparative Guide to Analytical Platforms
Introduction Fluorinated butenoates, such as ethyl 4,4,4-trifluorocrotonate, are highly valued building blocks in the synthesis of modern pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF₃) group imparts unique metabolic stability and lipophilicity to target molecules. However, the strong electron-withdrawing nature of the C-F bonds significantly alters traditional ester fragmentation pathways during mass spectrometry (MS) analysis. This guide objectively compares three leading analytical platforms—GC-EI-MS, GC-NCI-MS, and LC-ESI-HRMS—detailing their performance, mechanistic fragmentation principles, and self-validating experimental protocols to assist researchers in structural elucidation and trace quantification.
Understanding the causality behind the fragmentation of fluorinated butenoates is essential for accurate spectral interpretation. Under standard electron ionization (EI), the highly electronegative -CF₃ group destabilizes the molecular ion ([M]⁺•). This leads to rapid, predictable fragmentation driven by the relief of electronic strain and the formation of stable neutral losses [1].
Key diagnostic pathways include:
-
Alpha-Cleavage: The loss of the alkoxy radical (e.g., •OCH₂CH₃ for ethyl esters, -45 Da) to form a resonance-stabilized acylium ion.
-
Trifluoromethyl Expulsion: The direct loss of a •CF₃ radical (-69 Da), which is highly favored due to the stability of the resulting cation.
-
Hydrogen Fluoride (HF) Elimination: A characteristic rearrangement resulting in the neutral loss of HF (-20 Da). This pathway is a hallmark of aliphatic fluorinated chains and serves as a critical diagnostic marker across multiple ionization platforms [2].
Primary EI-MS fragmentation pathways of Ethyl 4,4,4-trifluorocrotonate.
Platform Comparison: Choosing the Right Ionization Strategy
Selecting the appropriate MS platform depends entirely on whether the analytical goal is library matching, trace quantification, or exact mass determination of complex derivatives.
-
GC-EI-MS (Electron Ionization - 70 eV): As a "hard" ionization technique, EI provides reproducible fragmentation patterns ideal for NIST library matching. However, for fluorinated butenoates, the molecular ion is often absent or extremely weak (<1% relative abundance). The spectrum is heavily dominated by low-mass fragments (e.g., m/z 69 for CF₃⁺), which limits structural confidence for unknown derivatives.
-
GC-NCI-MS (Negative Chemical Ionization): Fluorinated compounds possess a remarkably high electron affinity. NCI leverages this by using a reagent gas (like methane) to generate thermal electrons. The fluorinated butenoate undergoes resonance electron capture (a "soft" process), yielding an exceptionally abundant molecular anion [M]⁻• or a diagnostic [M-HF]⁻ fragment [3]. This platform offers femtogram-level sensitivity, significantly outperforming EI for trace environmental or pharmacokinetic analysis [4].
-
LC-ESI-HRMS (Electrospray Ionization High-Resolution MS): When fluorinated butenoates are utilized as tags for larger biomolecules (e.g., peptides or lipids), LC-ESI-HRMS is the gold standard. Operating in negative or positive ion mode, it provides exact mass measurements (<5 ppm error). High-resolution MS/MS allows for the tracking of the exact mass of the HF neutral loss (-20.0062 Da), providing unambiguous structural confirmation [2].
Quantitative Data & Performance Comparison
The following table synthesizes the performance metrics of the three platforms for analyzing fluorinated butenoates:
| Metric | GC-EI-MS (70 eV) | GC-NCI-MS (Methane) | LC-ESI-HRMS (Orbitrap/TOF) |
| Ionization Mechanism | Hard (Electron Impact) | Soft (Electron Capture) | Soft (Electrospray) |
| Sensitivity (LOD) | High picogram (pg) | Low femtogram (fg) | Low picogram (pg) |
| Molecular Ion Abundance | Very Low / Absent | High ([M]⁻• or[M-HF]⁻) | High ([M+H]⁺ or [M-H]⁻) |
| Primary Diagnostic Ions | [M-CF₃]⁺, [M-OR]⁺, CF₃⁺ | [M]⁻•, [M-HF]⁻ | Exact mass precursor & [M-HF] |
| Best Use Case | Routine library screening | Trace quantification in matrices | Structural elucidation of derivatives |
| Structural Confidence | Moderate (Fragment-based) | High (Mass preservation) | Very High (Exact mass <5 ppm) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps to confirm system performance during the analysis of fluorinated butenoates.
Protocol A: Trace Quantification via GC-NCI-MS
Causality: NCI requires a highly controlled source environment. Source temperatures must be kept lower than in EI to prevent the thermal detachment of captured electrons, maximizing the yield of the molecular anion.
-
System Preparation: Equip the GC with a mid-polarity column (e.g., DB-5MS). Set the MS source temperature to 150°C (lower than the standard 230°C used for EI) to promote efficient thermal electron capture.
-
Reagent Gas Tuning: Introduce methane reagent gas. Tune the source pressure to approximately 1.5–2.0 x 10⁻⁴ Torr.
-
Self-Validation Step: Monitor the m/z 17, 29, and 41 ions of the methane plasma; the m/z 17/29 ratio must remain stable to ensure consistent plasma density before running samples.
-
-
Sample Injection: Inject 1 µL of the sample spiked with a ¹³C-labeled fluorinated internal standard. Use pulsed splitless injection to maximize transfer to the column.
-
Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode targeting the[M]⁻• and [M-HF]⁻ ions.
-
Self-Validation Step: The retention time of the analyte must match the internal standard within ±0.05 minutes, and the ion ratio between[M]⁻• and [M-HF]⁻ must remain within ±15% of the calibration standard.
-
Protocol B: Structural Elucidation via LC-ESI-HRMS
Causality: ESI is prone to matrix effects (ion suppression). Utilizing a gradient elution with appropriate buffers ensures the analyte elutes away from suppressing salts, while HRMS guarantees formula accuracy.
-
Chromatography Setup: Use a C18 reversed-phase column. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
MS Source Optimization: Set the ESI source to negative ion mode if the butenoate is hydrolyzed to a carboxylic acid, or positive mode if it is part of a basic derivative.
-
Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000 (at m/z 200) and MS2 resolution to 17,500. Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 to ensure both precursor survival and sufficient fragmentation.
-
Data Analysis & Validation: Extract the exact mass chromatogram of the expected precursor with a mass tolerance window of ±5 ppm.
-
Self-Validation Step: Confirm the structure by identifying the exact mass neutral loss of HF (Δm = 20.0062 Da) in the MS2 spectrum. If the mass error exceeds 5 ppm, recalibrate the instrument using a certified tuning mix.
-
References
-
Title: Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry | Source: PubMed (National Institutes of Health) | URL: [Link]
-
Title: Pseudomonas sp. Strain 273 Metabolizes Decanes with Poly- or Perfluorinated Carbons | Source: Environmental Science & Technology (ACS Publications) | URL: [Link]
-
Title: A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization | Source: Shimadzu | URL: [Link]
Sources
- 1. Methyl 3-oxo-2-(trifluoromethyl)butanoate | 93885-06-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shimadzu.com.sg [shimadzu.com.sg]
- 4. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate and its trifluoro analog
Technical Guide: Fluorinated -Amino Enoates in Heterocyclic Synthesis
Executive Summary: The Stability vs. Utility Trade-off
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and binding affinity.[1] This guide compares two critical bioisosteres: Ethyl 3-amino-4,4,4-trifluorobut-2-enoate (Compound B) , the industry standard for introducing the chemically inert trifluoromethyl (
While Compound B is the "gold standard" for installing robust, lipophilic
Chemical Profile & Structural Analysis
The core difference lies in the terminal halogenation of the
| Feature | Compound A (The "Reactive Handle") | Compound B (The "Stable Shield") |
| IUPAC Name | Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate | Ethyl 3-amino-4,4,4-trifluorobut-2-enoate |
| Formula | ||
| Key Moiety | Chlorodifluoromethyl ( | Trifluoromethyl ( |
| Electronic Effect | Strong EWG; Cl is polarizable, stabilizing | Strong EWG; Hard, non-polarizable shell. |
| Steric Bulk | Larger (Cl van der Waals radius ~1.75 Å). | Smaller (F van der Waals radius ~1.47 Å). |
| Lipophilicity | High, but Cl allows for modification. | High; increases LogP significantly. |
| Primary Utility | Precursor to | Installation of inert |
| Stability | Moderate; susceptible to radical reduction. | Excellent; metabolically and chemically inert. |
Expert Insight: The "Chlorine Advantage"
While the
Synthetic Utility & Reactivity[2]
Both compounds serve as 1,3-dielectrophiles equivalents, reacting readily with binucleophiles (hydrazines, amidines, ureas) to form fluorinated heterocycles. However, the post-cyclization pathways diverge.
Common Pathway: Heterocycle Formation
Both enoates undergo condensation-cyclization sequences.
-
Reaction with Hydrazine: Yields 3-(perhaloalkyl)pyrazoles.
-
Reaction with Amidines: Yields 4-(perhaloalkyl)pyrimidines.
Divergent Pathway: Post-Synthetic Modification
-
Compound B (
): The reaction stops here. The product is the final drug intermediate. -
Compound A (
): The product can be subjected to hydrodechlorination (e.g., , Pd/C or radical conditions) to generate the difluoromethyl ( ) analog, which is often more metabolically favorable and less lipophilic than .
Visualizing the Synthetic Divergence
Figure 1: Divergent synthetic utility. Compound A allows access to the blue pathway (modification), while Compound B is restricted to the red pathway (direct application).
Experimental Protocols
Protocol 1: Synthesis of the -Amino Enoate (General Method)
Note: This protocol applies to both analogs, substituting Ethyl Trifluoroacetate with Ethyl Chlorodifluoroacetate for Compound A.
Reagents:
-
Ethyl Trifluoroacetate (or Chlorodifluoroacetate) (1.0 eq)
-
Ethyl Acetate (1.0 eq)[2]
-
Sodium Ethoxide (1.0 eq)
-
Ammonium Acetate (2.0 eq)
-
Solvent: Cyclohexane or Ethanol
Workflow:
-
Enolate Formation: To a suspension of Sodium Ethoxide in solvent, add Ethyl Acetate followed by the Fluorinated Acetate dropwise at 0°C. Stir for 2 hours to form the sodium enolate.
-
Solvent Swap (Critical Step): Evaporate to dryness to remove ethanol (if used) to prevent transesterification byproducts. Resuspend in an inert solvent like cyclohexane.
-
Amination: Add Ammonium Acetate and reflux using a Dean-Stark trap to remove water. This drives the equilibrium toward the enamine.
-
Purification: Filter off inorganic salts. Distill the filtrate under reduced pressure.
Protocol 2: Comparative Cyclization with Hydrazine
Objective: Synthesis of 3-(perhaloalkyl)-5-hydroxy-pyrazole.
-
Dissolve 10 mmol of the
-Amino Enoate in 20 mL Ethanol. -
Add 12 mmol Hydrazine Hydrate dropwise at Room Temperature (RT).
-
Observation: Reaction is exothermic.
-
-
Reflux for 3 hours.
-
Cool to RT. The product often precipitates.
-
Data Analysis:
-
Compound B (
): Yields are typically high (85-95%). The product is highly crystalline. -
Compound A (
): Yields are comparable (80-90%), but care must be taken to avoid prolonged heating which might degrade the C-Cl bond if trace metals are present.
-
Strategic Selection Guide
When should you choose Compound A over Compound B?
| Decision Factor | Choose Compound B ( | Choose Compound A ( |
| Target Property | Maximum metabolic stability. | Need for H-bond donor ( |
| Synthetic Route | Convergent; installing the final tag. | Divergent; installing a modifiable handle. |
| Lipophilicity (LogP) | You need to increase LogP. | You need to fine-tune LogP (via reduction). |
| Chemical Sensitivity | Harsh reaction conditions downstream. | Mild conditions; avoid radical initiators. |
Decision Tree for Researchers
Figure 2: Selection logic based on medicinal chemistry objectives.
References
-
Sigma-Aldrich. Ethyl 3-amino-4,4,4-trifluorobut-2-enoate Product Sheet. Available at:
-
ChemicalBook. Ethyl 3-amino-4,4,4-trifluorocrotonate Properties and Synthesis. Available at:
-
PubChem. Ethyl 3-amino-4,4,4-trifluorobut-2-enoate Compound Summary. Available at:
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for vs bioisosterism).
- Leroux, F. R., et al. (2005). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and crop protection.
Mechanistic Causality: Electronic Activation vs. Synthetic Flexibility
As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently consult with drug development teams on the strategic incorporation of fluorinated motifs. While the trifluoromethyl (
Recently, the chloro-difluoro (
The reactivity of fluorinated butenoates is fundamentally governed by the strong inductive electron-withdrawing nature of the alpha-substituent.
The
The
Quantitative Reactivity Comparison
To guide your synthetic planning, the physicochemical and reactivity differences between these two moieties are summarized below.
Table 1: Comparative Physicochemical and Reactivity Profiles of Fluorinated Butenoates
| Property / Metric | Trifluoro ( | Chloro-difluoro ( | Mechanistic Causality |
| Inductive Effect ( | 0.39 | 0.33 | Replacement of highly electronegative F with Cl slightly reduces electron withdrawal. |
| Michael Acceptor Reactivity | Extremely High | High | Slower kinetics for |
| Post-Functionalization | Terminal (Inert | Highly Versatile | |
| Target Motif Generated | |||
| Deshielding effect of the chlorine atom shifts the resonance downfield. |
Strategic Reactivity Pathways
The following diagram maps the divergent logical pathways available when selecting between these two fluorinated building blocks.
Logical mapping of divergent reactivity profiles for -CF3 vs -CF2Cl butenoates.
Self-Validating Experimental Protocols
Trust in a synthetic methodology comes from built-in analytical checkpoints. The protocols below are designed as self-validating systems, ensuring that every step can be orthogonally verified before proceeding.
Protocol 1: Synthesis of Fluorinated Butenoates via YlideFluor Reagents
Recent advancements have enabled the [2], bypassing the need for harsh, gaseous fluorinating agents.
-
Preparation: In a flame-dried flask under argon, generate the Reformatsky reagent from the corresponding
-bromo ester using activated Zinc dust in THF at 0 °C. -
Electrophilic Transfer: Slowly add YlideFluor-CF3 or YlideFluor-CF2Cl (1.2 equiv).
-
Causality of Reagent Choice: YlideFluor reagents provide a mild, controlled electrophilic transfer, preventing over-alkylation and minimizing homocoupling side-reactions[2].
-
Self-Validation: Analyze the crude mixture via
F NMR. A sharp singlet at -62 ppm confirms the incorporation, whereas a singlet at -45 ppm confirms the analog.
Protocol 2: Comparative Thia-Michael Addition
-
Reaction Setup: Dissolve the fluorinated butenoate (1.0 equiv) and a target thiol (1.1 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add DBU (0.1 equiv) dropwise at room temperature.
-
Causality of Base Selection: We select DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) over standard amine bases because its non-nucleophilic nature prevents competitive amidine formation with the ester, ensuring quantitative conversion of the Michael acceptor.
-
Self-Validation: The reaction is monitored by
H NMR. The disappearance of the distinct vinylic protons ( 6.5–7.0 ppm) provides an immediate check. For the adduct, LC-MS will display a distinct 3:1 isotopic pattern (M / M+2) indicative of the isotopes, confirming the bond remains intact.
Protocol 3: Late-Stage Diversification (Hydrogenolysis of to )
This step highlights the unique advantage of the
-
Photoredox Setup: Combine the
Michael adduct (1.0 equiv), Hantzsch ester (1.5 equiv), DIPEA (2.0 equiv), and -Ir(ppy) (1 mol%) in degassed DMF. -
Irradiation: Stir under blue LED irradiation (450 nm) at room temperature for 12 hours.
-
Causality of Conditions: Visible light photoredox specifically targets the weaker
bond via SET[1]. We use Hantzsch ester as a mild hydrogen atom donor to avoid harsh reductive conditions (like Pd/C with ) that might inadvertently reduce the ester or other sensitive functional groups[3]. -
Self-Validation: The transformation is definitively confirmed by
F NMR. The initial singlet ( -45 ppm) will disappear, replaced by a characteristic doublet at -110 ppm with a large geminal coupling constant ( Hz), proving the formation of the bioisostere.
Experimental Workflow Diagram
Self-validating experimental workflow for fluorinated butenoate functionalization.
Conclusion
While trifluoro butenoates are excellent reagents for installing a permanent, lipophilic metabolic shield, chloro-difluoro butenoates offer a superior platform for complex drug discovery programs requiring late-stage diversification. By leveraging the tunable electrophilicity and the orthogonal reactivity of the
References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Organic Letters, 2018.[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021.[Link]
-
Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. Journal of the American Chemical Society, 2026.[Link]
Sources
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Biological Activity of Heterocycles Derived from Fluorinated Enoates
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification—it is a strategic necessity. This guide analyzes the biological performance of heterocycles synthesized specifically from fluorinated enoates (e.g.,
These precursors serve as high-utility "linchpins" for constructing trifluoromethylated pyrazoles, isoxazoles, and pyrimidines. The comparative data presented here demonstrates that these fluorinated derivatives consistently outperform their non-fluorinated analogs in metabolic stability , lipophilicity (logP) , and target binding affinity , particularly in antimicrobial and anticancer applications.
The Enoate Platform: Synthetic Versatility
Fluorinated enoates function as electrophilic building blocks that react with dinucleophiles to generate 5- and 6-membered heterocycles. The presence of the
Core Synthetic Pathway
The following diagram illustrates the divergence from a single fluorinated enoate precursor into three distinct bioactive classes.
Figure 1: Divergent synthesis of bioactive heterocycles from a common fluorinated enoate precursor. (TF = Trifluoromethyl)[1]
Comparative Performance Analysis
This section objectively compares fluorinated heterocycles derived from enoates against non-fluorinated standards and commercial drugs.
3.1 Antimicrobial Activity: Fluorinated Pyrazoles vs. Non-Fluorinated Analogs
Mechanism: The introduction of a
Comparative Data (Representative): The table below summarizes inhibition zone and MIC (Minimum Inhibitory Concentration) data derived from comparative studies of pyrazoles synthesized from chalcone/enoate precursors.
| Compound Class | Substituent (R) | Organism (S. aureus) | MIC ( | Inhibition Zone (mm) | Performance Verdict |
| Standard Drug | Chloramphenicol | S. aureus ATCC 29213 | 6.25 | 24 | Benchmark |
| Non-Fluorinated | S. aureus ATCC 29213 | 100 - 200 | 12 - 15 | Weak Activity | |
| Fluorinated | S. aureus ATCC 29213 | 12.5 - 25 | 22 - 25 | Superior | |
| Fluorinated | S. aureus ATCC 29213 | 25 - 50 | 18 - 21 | High Activity |
Data Synthesis Source: Adapted from comparative trends in pyrazole antimicrobial research [1, 2].
Key Insight: The trifluoromethylated derivatives often achieve MIC values approaching standard antibiotics (12.5 vs 6.25
3.2 Metabolic Stability & Cytotoxicity
Challenge: Non-fluorinated heterocycles are often susceptible to rapid oxidative metabolism (P450 oxidation) at electron-rich sites.
Solution: The
-
Metabolic Half-life (
): Fluorinated pyrazoles typically exhibit a 2-3x increase in microsomal stability compared to methyl-analogs. -
Cytotoxicity: While potency increases, selectivity is maintained. Fluorinated derivatives often show high selectivity indices (
) for cancer cells over normal fibroblasts [3].
Mechanism of Action: The "Fluorine Effect"
Why does the enoate-derived fluorine motif improve activity?
-
Lipophilicity Modulation: The
group increases , improving passive transport across membranes. -
Conformational Locking: The steric bulk of
(similar to an isopropyl group) restricts bond rotation, locking the heterocycle into a bioactive conformation that fits the receptor pocket. -
Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the
of neighboring protons, altering hydrogen bond donor/acceptor strengths.
Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how precursor choice drives biological potency.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these compounds.
Protocol A: Synthesis of 3-Trifluoromethyl-Pyrazole from Enoate
A self-validating protocol for generating the core scaffold.
-
Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol (Solvent).
-
Procedure:
-
Dissolve the fluorinated enoate in absolute ethanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at
to control the exotherm. -
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Validation Step: The disappearance of the enoate ester spot (
) and appearance of a highly polar fluorescent spot ( ) confirms cyclization. -
Concentrate in vacuo and recrystallize from ethanol/water.
-
-
Expected Yield: 85–92%.
Protocol B: MIC Determination (Broth Microdilution)
Standardized for comparative assessment against S. aureus.
-
Preparation: Prepare stock solutions of the fluorinated heterocycle in DMSO (1 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth across a 96-well plate (Range: 200
g/mL to 0.39 g/mL). -
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Controls:
-
Positive Control: Ciprofloxacin or Chloramphenicol.
-
Solvent Control: DMSO (ensure <1% final concentration).
-
-
Incubation:
for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity.
References
-
Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Sulaimani Polytechnic University.
-
Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. PubMed Central.
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University Research.
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.
-
Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry.
Sources
X-ray crystal structure analysis of similar aminoacrylate compounds
Comparative Structural Analysis: Z- vs. E-Isomers of -Aminoacrylates in Drug Design
Executive Summary
This guide provides a technical comparison between the thermodynamically stable
Structural Performance Comparison
Thermodynamic Stability & Conformation
The primary differentiator between these isomers is the nature of their hydrogen bonding, which acts as a "molecular lock" for conformation.
-
-Isomer (The Product): Characterized by a robust intramolecular hydrogen bond between the enamine nitrogen (
) and the ester carbonyl oxygen ( ).[1] This interaction creates a pseudo-aromatic six-membered ring, locking the molecule into a planar conformation.[1] This planarity enhances -electron delocalization, significantly increasing chemical stability and lipophilicity—desirable traits for membrane permeability in drug candidates. -
-Isomer (The Alternative): Lacks the geometry for intramolecular bonding. Instead, it relies on intermolecular hydrogen bonds, often forming infinite polymeric chains or dimers in the crystal lattice. This form is typically the kinetic product, susceptible to solvent-mediated isomerization to the
-form, making it less predictable for solid-state formulation.
Electronic "Push-Pull" Effects
Both isomers exhibit "push-pull" character where the amino group donates electron density (
| Feature | Impact on Drug Design | ||
| H-Bonding Motif | Intramolecular ( | Intermolecular ( | |
| Bond Delocalization | High (Resonance assisted by H-bond) | Moderate (Steric strain dependent) | High delocalization shortens |
| Conformational Lock | Rigid (Pseudo-ring) | Flexible (Rotatable bonds) | Rigid scaffolds ( |
| Crystal Packing | Discrete molecules / | Infinite H-bonded chains/layers |
Quantitative Crystallographic Data
The following data, derived from structural analyses of ethyl 3-amino-2-benzoyl-2-butenoate and related derivatives, highlights the geometric consequences of the isomerism.
Table 1: Comparative Bond Geometries (
| Parameter | Structural Insight | ||
| C=C Bond Length | Longer bond in | ||
| C-N Bond Length | Short | ||
| C=O Bond Length | Intramolecular H-bond in | ||
| N...O Distance | The short distance in | ||
| Torsion Angle | Variable ( |
Experimental Protocol: X-Ray Structure Determination
To accurately distinguish these isomers, a rigorous crystallographic workflow is required. The
Crystallization Strategy
-
For
-Isomers: Use non-polar solvents (Pentane, Hexane) to encourage intramolecular H-bonding. Slow evaporation at room temperature is generally sufficient. -
For
-Isomers: Use polar protic solvents (Ethanol/Water mixtures) or acidic conditions to stabilize the intermolecular H-bond network. Critical Step: Crystallization should be performed at lower temperatures ( ) to kinetically trap the -form before it relaxes to .
Data Collection & Refinement Workflow
This self-validating protocol ensures high-quality structural models.
-
Crystal Selection: Select a block-like crystal (
mm).[2] Avoid needles which often indicate twinning in these systems. -
Mounting: Mount on a glass fiber or cryoloop using perfluoropolyether oil.
-
Cryo-Cooling: Collect data at 100 K . This is non-negotiable for aminoacrylates to reduce thermal vibration of the flexible ester tails and prevent phase transitions.
-
Diffraction: Use
- ( ) for routine collection. For absolute configuration of chiral derivatives, - is preferred. -
Refinement:
-
Locate the amino
atoms in the difference Fourier map. -
Validation Check: If the
proton points away from the carbonyl, you have the -isomer. If it points towards the carbonyl ( ), it is the -isomer.
-
Visualizing the Structural Logic
Hydrogen Bonding Topology
The following diagram illustrates the divergent structural logic between the self-contained
Caption: Divergent structural pathways: Z-isomers form discrete, lipophilic units via intramolecular locking, while E-isomers form insoluble polymeric networks.
Crystallographic Decision Tree
A workflow to determine the correct isomer from raw diffraction data.
Caption: Decision logic for assigning stereochemistry based on electron density maps of the amino proton.
References
-
Pollack, S. R., & Dion, A. (2021).[3][4] Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted
-Aminoacrylates via Condensation Reactions of Carbamates.[3][4] The Journal of Organic Chemistry. Link[4] -
Grozdanovic, I., et al. (2012). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Journal of Chemical Crystallography. Link
-
Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. Link
-
Vdovenko, S. I., et al. (2025). Crystal Structure and Quantum Chemical Studies of a Novel Push–Pull Enaminone. Journal of Molecular Structure. Link
-
BenchChem. (2025).[2] An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-2-methylbut-2-enoate. BenchChem Application Notes. Link
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Building Blocks in Drug Discovery
Introduction: The "Fluorine Effect" in Rational Drug Design
In the realm of precision-driven drug discovery, the strategic replacement of a hydrogen atom with a fluorine atom is rarely a mere structural tweak; it is a fundamental reprogramming of a molecule's physicochemical identity. As a Senior Application Scientist overseeing lead optimization workflows, I frequently encounter the "fluorine effect" as the decisive factor between a failed compound and a viable clinical candidate.
While non-fluorinated building blocks often suffer from rapid metabolic clearance and poor membrane permeability, their fluorinated counterparts offer a sophisticated toolkit for modulating pKa, lipophilicity, and enzymatic stability[1]. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated building blocks, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: Why Fluorine Outperforms Hydrogen
To leverage fluorinated building blocks effectively, we must move beyond empirical observation and understand the physical organic chemistry driving these advantages.
-
Metabolic Stability (The HOMO Energy Paradigm): A common misconception in early-stage drug design is that fluorine prevents Cytochrome P450 (CYP450) metabolism purely through steric shielding or the sheer thermodynamic strength of the C-F bond (~126 kcal/mol) compared to the C-H bond (~113 kcal/mol)[2]. While bond strength plays a role, the true causality is electronic. Fluorination significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of aryl rings. By depleting π-electron density, fluorine reduces the rate of electrophilic attack by the highly reactive FeO³⁺ species in the CYP450 active site, effectively shutting down oxidative degradation[3].
-
Lipophilicity and pKa Modulation: Fluorine's extreme electronegativity exerts a powerful inductive effect that lowers the basicity (pKa) of proximal amines. This prevents the drug from becoming proton-trapped in acidic intracellular compartments like lysosomes, thereby enhancing systemic bioavailability and membrane permeability[1].
-
Conformational Control: The gauche effect induced by fluorine can lock a flexible scaffold into its bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding, directly translating to enhanced binding affinity[4].
Logical relationship of CYP450 metabolic resistance via fluorine-mediated HOMO energy reduction.
Quantitative Comparison: Experimental Case Studies
To objectively quantify these advantages, we can examine historical experimental data where fluorinated building blocks rescued failing non-fluorinated leads:
-
Case Study 1: Ezetimibe (Cholesterol Absorption Inhibitor). The non-fluorinated precursor, SCH 48461, exhibited an ED₅₀ of 2.2 mg/kg but suffered from rapid oxidative metabolism. By strategically incorporating fluorine to block metabolic soft spots, researchers developed SCH 58235 (Ezetimibe). This fluorinated analog demonstrated a 50-fold increase in in vivo efficacy (ED₅₀ = 0.04 mg/kg).
-
Case Study 2: Gefitinib (EGFR Inhibitor). The non-fluorinated lead compound (Compound 60) showed excellent in vitro potency but a dismal in vivo half-life of just 1.0 hour in mice due to rapid aromatic hydroxylation. The introduction of fluorine lowered the HOMO energy of the aniline fragment (Δ HOMO = -0.37 eV), extending the half-life to 3.0 hours by completely preventing the formation of phenol metabolites[3].
Table 1: Physicochemical & Pharmacokinetic Comparison
| Property / Metric | Non-Fluorinated Counterpart (-H) | Fluorinated Building Block (-F) | Impact on Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Mimics hydrogen size with minimal steric disruption. |
| Bond Strength (Phenyl) | ~113 kcal/mol | ~126 kcal/mol | Resists direct bond cleavage during oxidation[2]. |
| HOMO Energy (Aryl) | Higher (e.g., Toluene: -6.14 eV) | Lowered (e.g., Trifluorotoluene: -7.26 eV) | Reduces rate of CYP450 electrophilic attack[3]. |
| Ezetimibe Lead ED₅₀ | 2.2 mg/kg (SCH 48461) | 0.04 mg/kg (SCH 58235) | 50-fold increase in in vivo efficacy. |
| Gefitinib Lead t₁/₂ | 1.0 hour | 3.0 hours | Prolonged systemic exposure via blocked hydroxylation[3]. |
Experimental Methodology: Self-Validating Microsomal Stability Assay
When comparing a novel fluorinated building block against its non-fluorinated counterpart, we rely on the Human Liver Microsome (HLM) Stability Assay. As a standard practice for scientific integrity, this protocol is engineered as a self-validating system . It incorporates internal controls to definitively prove that any observed stability is due to the fluorine substitution, not assay failure.
Step-by-step workflow for the self-validating in vitro microsomal stability assay.
Step-by-Step Protocol & Causality
1. Matrix Preparation & Positive Control: Prepare a 1 µM solution of the test compounds (Fluorinated vs. Non-Fluorinated) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Causality of the Positive Control: Concurrently run Verapamil (a known high-clearance drug). If Verapamil does not degrade rapidly, the microsomes are inactive, and the assay must be rejected.
2. Reaction Initiation & Negative Control: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality of the Minus-NADPH Control: CYP450 enzymes require NADPH as an electron donor to fuel the catalytic oxidation cycle. By running a parallel sample without NADPH, we create a definitive negative control. If the non-fluorinated compound degrades in the minus-NADPH sample, the instability is chemical (e.g., buffer hydrolysis), not CYP450-mediated.
3. Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).
-
Causality of the Quench Step: Adding cold acetonitrile serves a dual purpose. Thermodynamically, it instantly denatures the CYP450 enzymes, halting the reaction at precise timepoints. Analytically, it precipitates microsomal proteins, preventing LC-MS/MS column fouling, while the IS normalizes any variations in injection volume or ionization efficiency.
4. LC-MS/MS Quantification & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) by plotting the natural log of the percentage of parent compound remaining versus time.
References
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv.
- "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC / NIH.
- "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.
- "The role of fluorine in medicinal chemistry." Taylor & Francis.
Sources
Spectroscopic Comparison of E/Z Isomers of Substituted Aminobutenoates
Executive Summary: The Chelation Imperative
In the synthesis of heterocyclic pharmaceutical intermediates—such as dihydropyridines (Hantzsch synthesis)—substituted aminobutenoates (e.g., ethyl 3-aminobut-2-enoate) are ubiquitous building blocks. However, their utility is governed by a dynamic stereochemical equilibrium: the
For the application scientist, distinguishing these isomers is not merely an academic exercise; it is a quality critical attribute (QCA) that dictates reaction kinetics and cyclization efficiency. The core differentiator is the Intramolecular Hydrogen Bond (IMHB) . The
This guide provides a self-validating spectroscopic workflow to definitively identify and quantify these isomers, moving beyond basic characterization to mechanistic understanding.
Mechanistic Basis of Isomerism
To interpret the spectra, one must first visualize the molecular geometry that generates the signals.
-
-Isomer (Thermodynamic): The amino group (
) and the ester carbonyl ( ) are on the same side of the double bond (Zusammen). This proximity allows the formation of a resonance-assisted hydrogen bond (RAHB), creating a stable, planar 6-membered ring.[1] -
-Isomer (Kinetic): The functional groups are on opposite sides (Entgegen).[2][3] The molecule cannot form the IMHB and is subject to steric repulsion between the ester group and the
-methyl group (in crotonates), making it less stable and distinct in solution behavior.
Visualization: Isomer Equilibrium and Stabilization
Figure 1: The thermodynamic well of the Z-isomer is driven by the formation of a pseudo-aromatic chelate ring.
Spectroscopic Comparison: The Data
The following data compares the diagnostic signals for ethyl 3-aminobut-2-enoate. Note that exact values may shift slightly depending on solvent concentration and temperature, but the relative difference (
Table 1: Comparative NMR and IR Data
| Feature | Parameter | Mechanistic Cause | ||
| 8.5 – 10.5 ppm (Broad/Sharp) | N/A | Deshielding due to H-bond participation. | ||
| ~4.5 – 6.0 ppm | 4.0 – 6.0 ppm | Lack of H-bonding; typical amine range. | ||
| Higher Field (e.g., 4.5 ppm) | Lower Field (e.g., 4.8 ppm) | Anisotropic shielding from the carbonyl cone in | ||
| NOE Correlation | NH | NH | Spatial proximity of groups.[1][2] | |
| ~170 ppm (Upfield shift) | ~165 ppm | H-bonding reduces double bond character of C=O. | ||
| Downfield shift | Upfield shift | Resonance electron donation is stronger in planar | ||
| FT-IR | 1620 – 1650 cm | 1670 – 1700 cm | H-bonding weakens the C=O bond (Red Shift). | |
| 3100 – 3200 cm | 3300 – 3500 cm | H-bonding weakens N-H bond; broadens peak.[1] |
Critical Insight: In
H NMR, the presence of a signal below 6.0 ppm does not confirm the-isomer, as the non-chelated proton of the -isomer also appears here. The definitive marker is the downfield signal (>8.5 ppm) which exists only in the -isomer.
Experimental Protocols
Protocol A: Self-Validating NMR Characterization Workflow
Objective: Determine the
-
Sample Preparation:
-
Dissolve ~10 mg of sample in 0.6 mL Benzene-
or CDCl . -
Note: Benzene-
often provides better separation of the vinyl proton signals than chloroform due to aromatic solvent-induced shifts (ASIS). -
Avoid: DMSO-
if investigating native H-bonding, as DMSO is a strong H-bond acceptor and will disrupt the intramolecular -isomer bond, causing signal coalescence.[1]
-
-
Acquisition:
-
Analysis (The "Check" Step):
-
Step 1: Integrate the vinyl proton regions.
-
Step 2: Locate the NH region (8.5–10.5 ppm). If this region integrates to 1H relative to the vinyl proton, the sample is effectively 100%
-isomer. -
Step 3: If a secondary vinyl peak exists downfield, check for a corresponding NH signal in the 4.0–6.0 ppm region (integrating to 2H per molecule of
-isomer).
-
Protocol B: IR Confirmation of Chelation
Objective: Confirm the presence of the Intramolecular Hydrogen Bond (IMHB).
-
Preparation: Prepare a dilute solution (10 mM) in a non-polar solvent like CCl
or Tetrachloroethylene .-
Why? Solid-state (KBr) spectra may show intermolecular H-bonding that mimics the
-isomer. Dilute solution ensures we are observing intramolecular effects.
-
-
Measurement: Scan from 4000 to 1000 cm
. -
Validation:
-
Perform a Concentration Study . Dilute the sample serially (10 mM
1 mM). -
Result: If the N-H and C=O bands remain at the same frequency, the H-bond is Intramolecular (
-isomer). If the bands shift to higher frequency upon dilution, the H-bond was Intermolecular (aggregates of or ).
-
Decision Logic for Isomer Identification
Use this logic flow to interpret ambiguous spectral data.
Figure 2: Spectroscopic decision tree for definitive isomer assignment.
Synthesis Note: Controlling the Ratio
While the
-
To favor
: Perform synthesis in non-polar solvents (Toluene) with acid catalysis (pTSA) and reflux. This allows the system to overcome the activation barrier and settle into the thermodynamic well (IMHB stabilized). -
To favor
: Rapid precipitation from polar aprotic solvents or low-temperature acylation of enamines can sometimes isolate the -form, though it will isomerize upon standing in solution.
References
-
Fallon, G. D., Gatehouse, B. M., Pring, A., Rae, I. D., & Weigold, J. A. (1980).[1][4] The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821–1827.[1] [Link]
-
Lacerda, V., et al. (2012).[1] Enaminones: Versatile Intermediates in Organic Synthesis. Journal of the Brazilian Chemical Society, 23(11). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for H-bonding shifts).
Sources
- 1. NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Correlating 13C NMR Chemical Shifts with Solvent Polarities for Amino Acid Derivatives
Executive Summary
For researchers in peptide chemistry and drug discovery,
This guide provides a technical comparison of how solvent polarity—specifically defined by the Reichardt-Dimroth
Theoretical Framework: The Mechanism of Solvent-Induced Shifts
To interpret the data correctly, one must understand the causality. The solvent-induced shift (
The Carbonyl Sensitivity Rule
Carbonyl carbons (
Mechanistic Drivers:
-
Dipole-Dipole Stabilization: Polar solvents stabilize the charge-separated resonance structure of the carbonyl group (
). This reduces electron density at the carbon atom, causing deshielding. -
Hydrogen Bonding (The Dominant Factor): Protic solvents (e.g., Methanol-d4, D
O) donate hydrogen bonds to the carbonyl oxygen. This pulls electron density away from the carbon toward the oxygen, significantly increasing the chemical shift. -
Solvent Shielding: If a carbonyl oxygen is involved in a strong intramolecular hydrogen bond (e.g., in a
-turn), it is shielded from the solvent. Consequently, its chemical shift will show minimal variation across solvents of different polarities.
Comparative Analysis: Solvent Polarity vs. Chemical Shift[1][2][3][4][5][6][7]
The following data correlates the Normalized Solvent Polarity Scale (
Table 1: NMR Solvent Properties
| Solvent | Dielectric Constant ( | H-Bond Donor Ability | Residual | |
| THF-d8 | 7.5 | 0.207 | None | 25.3, 67.4 |
| Chloroform-d (CDCl | 4.8 | 0.259 | Weak | 77.16 (t) |
| Acetone-d6 | 20.7 | 0.355 | None | 29.8, 206.2 |
| DMSO-d6 | 46.7 | 0.444 | None (Strong Acceptor) | 39.5 (sept) |
| Acetonitrile-d3 | 37.5 | 0.460 | Weak | 1.3, 118.3 |
| Methanol-d4 | 32.7 | 0.762 | Strong | 49.0 (sept) |
| D | 78.4 | 1.000 | Very Strong | None |
Case Study: N-Boc-L-Alanine-OH
The following table demonstrates the sensitivity of different carbon types to solvent changes. Note the dramatic shift in the Carbonyls compared to the Alpha-Carbon.
Table 2:
| Carbon Type | CDCl | Acetone-d6 ( | DMSO-d6 ( | Methanol-d4 ( | Total |
| Acid C=O | 176.5 | 177.2 | 178.1 | 179.8 | +3.3 |
| Urethane C=O (Boc) | 155.8 | 156.2 | 156.5 | 157.9 | +2.1 |
| Alpha-Carbon ( | 49.2 | 49.8 | 49.9 | 50.5 | +1.3 |
| Methyl ( | 17.5 | 17.8 | 17.9 | 18.2 | +0.7 |
Analysis:
-
High Sensitivity: The Acid C=O shifts +3.3 ppm. This indicates strong H-bonding with the solvent.
-
Moderate Sensitivity: The Urethane (Boc) C=O shifts +2.1 ppm.
-
Low Sensitivity: Alkyl carbons (
) are largely unaffected by the polarity change, serving as internal stability controls.
Experimental Protocol: Variable Solvent C Profiling
This protocol validates the presence of intramolecular hydrogen bonds by stressing the molecule with solvents of increasing polarity.
Phase 1: Sample Preparation
Objective: Maintain constant concentration to negate aggregation effects.
-
Weighing: Accurately weigh 25–30 mg of the amino acid derivative into four separate clean vials.
-
Solvent Addition: Add 0.6 mL of the respective deuterated solvents (CDCl
, Acetone-d6, DMSO-d6, CD OD) to the vials.-
Critical: Ensure the sample is fully soluble in all selected solvents. If insoluble in CDCl
, replace with THF-d8.
-
-
Transfer: Filter solutions through a glass wool plug into 5mm NMR tubes to remove particulates that degrade field homogeneity.
Phase 2: Acquisition Parameters
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: Set probe temperature to 298 K (25°C). Temperature fluctuations affect chemical shifts.
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30 on Bruker). -
Scans: Acquire 1024–2048 scans to ensure high S/N ratio for quaternary carbonyl carbons.
-
Relaxation Delay (D1): Set to
2.0 seconds. Carbonyls have long relaxation times; insufficient delay causes signal suppression.
Phase 3: Referencing (The "Self-Validating" Step)
Absolute chemical shift comparison fails if referencing is inconsistent.
-
Method A (Internal Standard - Preferred): Add 0.03% TMS (Tetramethylsilane) to all tubes. Reference TMS to 0.00 ppm.[1][2]
-
Method B (Solvent Reference): If TMS is absent, reference to the solvent peak using IUPAC standard values (see Table 1).
-
Warning: Do not rely on "default" spectrometer referencing when switching solvents. Manually calibrate the spectrum.
-
Visualization of Solute-Solvent Interactions[3][6]
Diagram 1: Mechanistic Interaction Flow
This diagram illustrates how solvent polarity and proticity directly influence the carbonyl chemical shift through electronic deshielding.
Caption: Causal pathway showing how solvent polarity and H-bonding reduce electron density, causing downfield shifts.
Diagram 2: Experimental Workflow for Conformational Analysis
This workflow guides the researcher through the decision-making process for identifying intramolecular hydrogen bonds.
Caption: Logic flow for using solvent titration to distinguish free vs. intramolecularly bonded carbonyls.
References
-
Kaga, H., et al. (2022).[3]
C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . Molecules, 27(4), 1163. [Link] -
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators . Chemical Reviews, 94(8), 2319–2358. [Link]
-
Wishart, D. S., et al. (1995).[4]
H, C and N Chemical Shift Referencing in Biomolecular NMR . Journal of Biomolecular NMR, 6, 135–140. [Link] -
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 29(9), 2176–2179. [Link]
Sources
A Senior Application Scientist's Guide to Chemoselectivity in Reactions of Anilines with Fluorinated Oxobutanoates
An in-depth technical guide for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated pKa values, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Among the myriad of fluorinated building blocks, ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) and related β-ketoesters are particularly valuable for synthesizing complex heterocyclic systems.[4]
However, the reaction of these powerful synthons with primary amines, such as anilines, presents a classic chemical selectivity challenge. The presence of two distinct electrophilic centers—the highly reactive ketone and the less reactive ester—opens up multiple competing reaction pathways. Mastering this chemoselectivity is not merely an academic exercise; it is critical for directing the synthesis towards the desired molecular architecture, be it a stable enamine intermediate or a cyclized pyrrole core via the venerable Paal-Knorr synthesis.
This guide provides a comparative analysis of these competing pathways, grounded in experimental data, to elucidate the factors governing the reaction's outcome. We will explore the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for selectively navigating these synthetic routes.
The Reaction Crossroads: Enamine Formation vs. Paal-Knorr Cyclization
When an aniline is reacted with a fluorinated oxobutanoate like ETFAA, the initial nucleophilic attack can occur at two positions. The outcome is a delicate balance of kinetics, thermodynamics, and catalysis, leading primarily to two distinct product classes:
-
Pathway A: Enamine Formation (Kinetic Control): A direct condensation between the aniline and the β-keto group. The powerful electron-withdrawing effect of the trifluoromethyl (CF3) group makes this ketone exceptionally electrophilic, favoring a rapid, often kinetically controlled, formation of a stable ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate (enamine).
-
Pathway B: Paal-Knorr Pyrrole Synthesis (Thermodynamic Control): This pathway requires the formation of a 1,4-dicarbonyl system, which then undergoes an acid-catalyzed cyclocondensation with the aniline to form a thermodynamically stable aromatic pyrrole ring.[5][6] While not a direct reaction with the starting oxobutanoate, it represents the ultimate cyclized product that is often desired.
A systematic study on the reaction between ETFAA and various anilines demonstrated that reaction conditions can be finely tuned to selectively yield either the enamine or an amide (from attack at the ester), which are precursors to different heterocyclic systems.[7] This principle of tunable chemoselectivity is directly applicable to the competition between enamine formation and the subsequent steps required for pyrrole synthesis.
Mechanistic Divergence
The choice between these pathways is dictated by the reaction conditions, which influence the stability of intermediates and the activation energy of each route.
Caption: Competing reaction pathways for anilines and fluorinated oxobutanoates.
Controlling Chemoselectivity: A Comparative Analysis
The selection of catalyst, solvent, and temperature are the primary levers for controlling the reaction outcome. The electronic properties of the aniline also play a significant, albeit secondary, role.
| Parameter | Favors Enamine Formation (Pathway A) | Favors Paal-Knorr Pyrrole Synthesis (Pathway B) | Rationale |
| Catalyst | None, or mild acid (e.g., Acetic Acid) | Strong Brønsted acids (e.g., TFA, p-TsOH) or Lewis acids.[8][9] | Mild acids facilitate the initial condensation to the enamine without promoting the harsher conditions needed for cyclization. Strong acids are required to catalyze the dehydration steps of the Paal-Knorr mechanism.[6][10] |
| Temperature | Room Temperature to moderate heat (e.g., reflux in EtOH) | High temperatures (e.g., reflux in toluene or xylene) | Enamine formation is often kinetically favored and can proceed at lower temperatures. The dehydration and aromatization steps of the Paal-Knorr synthesis require higher activation energy, thus benefiting from higher temperatures to reach the more stable thermodynamic product. |
| Solvent | Protic solvents (e.g., Ethanol) or Aprotic polar (e.g., Toluene) | Aprotic, high-boiling solvents (e.g., Toluene, Acetic Acid) that allow for azeotropic removal of water. | Solvents that can facilitate the removal of water (a byproduct) drive the equilibrium towards the cyclized pyrrole product, in accordance with Le Châtelier's principle.[11] |
| Aniline Substituent | Electron-withdrawing groups (e.g., -NO2, -CF3) | Electron-donating groups (e.g., -OCH3, -CH3) | Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the overall reaction and favoring the kinetically preferred enamine.[12] Electron-donating groups increase nucleophilicity, facilitating both the initial attack and the subsequent cyclization steps. |
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear methodologies for achieving chemoselective outcomes.
Protocol 1: Synthesis of Ethyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate (Enamine Pathway)
This protocol is adapted from methodologies that selectively favor enamine formation through controlled conditions.[7]
Caption: Experimental workflow for selective enamine synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask charged with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), add absolute ethanol.
-
Add aniline (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure enamine product.
Protocol 2: Paal-Knorr Synthesis of 1-Phenyl-2-methyl-5-(trifluoromethyl)-1H-pyrrole
This protocol utilizes conditions favorable for the Paal-Knorr cyclization, adapted from established methods.[8][13] This requires a 1,4-diketone precursor, which can be synthesized from the fluorinated oxobutanoate in a separate step not detailed here. The protocol focuses on the key cyclization step.
Caption: Experimental workflow for Paal-Knorr pyrrole synthesis.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the appropriate 1,4-dicarbonyl compound (e.g., 1,1,1-trifluorohexane-2,5-dione, 1.0 eq.) and the aniline (1.1 eq.) in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water, which may cause the product to precipitate.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure substituted pyrrole.
Conclusion
The reaction between anilines and fluorinated oxobutanoates is a prime example of tunable chemoselectivity in organic synthesis. By carefully selecting the catalyst, solvent, and temperature, researchers can steer the reaction towards either the kinetically favored enamine or the thermodynamically stable pyrrole product. A nuanced understanding of the underlying mechanisms and the electronic effects of the fluorine substituents is paramount for achieving high yields and product selectivity. The protocols and comparative data presented in this guide offer a robust framework for professionals in drug discovery and chemical research to harness the synthetic potential of these versatile building blocks, enabling the efficient and predictable synthesis of novel fluorinated heterocyclic compounds.
References
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link][1][2]
-
ResearchGate. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from ResearchGate. [Link][14]
-
Olejniczak, A., & Rachwalak, J. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(16), 4980. [Link][15]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
